Cannabisin-B
Description
See also: Cannabis sativa subsp. indica top (part of).
Properties
IUPAC Name |
(1S,2R)-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)/t31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENYXHLAFMZULS-ACHIHNKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144506-17-2 | |
| Record name | Cannabisin-b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CANNABISIN-B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBD34RU9GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Cannabisin-B vs. Phytocannabinoids
Structural, Biosynthetic, and Pharmacological Divergence
Executive Summary
Cannabisin-B is frequently misclassified by non-specialists due to its nomenclature and source origin (Cannabis sativa L.). However, it is not a phytocannabinoid. It belongs to the lignanamide class (specifically a phenolic amide dimer), predominantly localized in the seed coat and roots of the plant, whereas phytocannabinoids (e.g., THC, CBD) are terpenophenolic compounds synthesized in the glandular trichomes of the female flowers.
This guide delineates the rigid technical distinctions between these two chemical families, focusing on their divergent biosynthetic origins, pharmacological targets, and isolation protocols. It is designed for researchers aiming to exploit the non-psychoactive, cytotoxic, and neuroprotective potential of hemp seed metabolites.
Part 1: Chemical Architecture & Classification
The fundamental distinction lies in the skeletal structure. Phytocannabinoids are meroterpenoids (part terpenoid, part phenol), while Cannabisin-B is a polyphenolic amide formed by the oxidative coupling of hydroxycinnamic acid amides (HCAAs).
Table 1: Structural & Physicochemical Comparison
| Feature | Cannabisin-B | Phytocannabinoids (e.g., CBD, THC) |
| Chemical Class | Lignanamide (Flavonolignanamide) | Terpenophenolic (Meroterpenoid) |
| Core Skeleton | Dimeric Phenylpropanoid Amide | Tricyclic (THC) or Bicyclic (CBD) Resorcinol |
| Precursors | Feruloyltyramine / p-Coumaroyltyramine | Olivetolic Acid + Geranyl Pyrophosphate (GPP) |
| Nitrogen Content | Contains Nitrogen (Amide bonds) | Nitrogen-free (except minor alkaloids) |
| Primary Localization | Seeds (Hull/Cotyledon), Roots | Female Flowers (Glandular Trichomes) |
| Solubility Profile | Polar organic solvents (MeOH, EtOH) | Non-polar/Lipophilic (Hexane, scCO2) |
Visualization: Taxonomic & Structural Classification
The following diagram illustrates the divergent chemical taxonomy of Cannabis sativa secondary metabolites.
Figure 1: Chemotaxonomic divergence of Cannabis sativa metabolites. Note the distinct localization and chemical classes.
Part 2: Biosynthetic Divergence[2]
Understanding the biosynthesis is critical for genetic engineering and metabolic profiling.[1][2] The pathways are mutually exclusive in terms of enzymatic machinery and subcellular localization.
1. Phytocannabinoid Pathway (The "Flower" Pathway)
-
Origin: Convergence of the Polyketide pathway (Olivetolic acid) and Plastidial MEP pathway (Geranyl Pyrophosphate).
-
Key Enzyme: PT1/PT4 (Prenyltransferase) catalyzes the alkylation of Olivetolic acid to form CBGA.
-
Cyclization: Oxidative cyclization by FAD-dependent synthases (THCAS, CBDAS).[3]
2. Cannabisin-B Pathway (The "Seed/Root" Pathway)
-
Origin: Shikimate pathway derivatives.
-
Precursor Synthesis: Phenylalanine
Cinnamic Acid Feruloyl-CoA. -
Amide Formation: Conjugation of Feruloyl-CoA with Tyramine (via Tyramine Hydroxycinnamoyl Transferase - THT) to form Feruloyltyramine .
-
Lignanamide Formation: Oxidative coupling of two Feruloyltyramine units (likely mediated by peroxidases or laccases) creates the benzodioxane core characteristic of Cannabisin-B.
Figure 2: Biosynthetic bifurcation showing the distinct precursors for Cannabisin-B (Phenylpropanoid) vs. Phytocannabinoids (Polyketide/Terpenoid).
Part 3: Pharmacological Profiling & Mechanism of Action
Cannabisin-B does not bind to CB1/CB2 receptors with high affinity. Its therapeutic value lies in cytotoxicity and enzyme inhibition .
1. Cytotoxicity & Antiproliferative Activity[4][5][6][7]
-
Mechanism: Cannabisin-B induces cell cycle arrest at the S-phase (synthesis phase) and triggers autophagic cell death.
-
Targets: High potency observed against HepG2 (hepatocarcinoma) and U87 (glioblastoma) cell lines.
-
Comparison: Unlike THC (which may induce apoptosis via ceramide accumulation), Cannabisin-B acts via mitochondrial membrane potential modulation and oxidative stress induction (ROS generation).
2. Neuroprotection (AChE Inhibition)
-
Mechanism: Cannabisin-B acts as a potent inhibitor of Acetylcholinesterase (AChE), preventing the breakdown of acetylcholine.
-
Relevance: Potential therapeutic candidate for Alzheimer’s disease, distinct from the anti-inflammatory neuroprotection offered by CBD.
Table 2: Pharmacological Target Comparison
| Target/Assay | Cannabisin-B Response | Phytocannabinoid (CBD/THC) Response |
| CB1/CB2 Receptors | Negligible Affinity | Partial Agonist (THC) / Allosteric Modulator (CBD) |
| Acetylcholinesterase | High Inhibition (IC50 ~20-40 µM) | Weak/No Inhibition |
| Antioxidant (DPPH) | Potent (Superior to CBD) | Moderate |
| Cell Cycle Arrest | S-Phase Block | G0/G1 or G2/M Block (Compound dependent) |
| Primary Indication | Antiproliferative, Nootropic | Analgesic, Anxiolytic, Anticonvulsant |
Part 4: Experimental Protocols
Protocol A: Isolation of Cannabisin-B from Cannabis sativa Seeds
Note: This protocol targets polar amides, distinct from the non-polar extraction used for cannabinoids.
Reagents:
-
Hemp seed meal (defatted)
-
Ethanol (95% and 70%)
-
Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)
-
Sephadex LH-20 resin
-
HPLC-grade Methanol/Water
Step-by-Step Workflow:
-
Defatting:
-
Crush Cannabis sativa seeds.
-
Extract with n-hexane (3x) to remove lipids (fatty acids, sterols).
-
Discard hexane fraction (or save for oil analysis). Retain the solid residue (marc).
-
-
Extraction:
-
Extract the defatted marc with 70% Ethanol under reflux (2h x 3).
-
Combine filtrates and evaporate ethanol under reduced pressure to yield crude extract.
-
-
Partitioning:
-
Suspend crude extract in water.
-
Partition sequentially with Ethyl Acetate and n-Butanol .
-
Target Fraction: The EtOAc and n-BuOH fractions contain the highest concentration of lignanamides.
-
-
Chromatographic Purification (Critical Step):
-
Column: Sephadex LH-20.
-
Eluent: Methanol:Water gradient (30:70
100:0). -
Detection: Monitor fractions via TLC (UV 254nm). Lignanamides absorb strongly in UV due to phenolic rings.
-
-
Final Purification (RP-HPLC):
-
Isolate Cannabisin-B peak using C18 semi-prep column.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Cannabisin-B typically elutes earlier than non-polar cannabinoids.
-
Protocol B: Analytical Identification (LC-MS/MS)
Researchers must distinguish Cannabisin-B from flavonoids and cannabinoids.
-
Ionization: ESI- (Negative Mode) is preferred for phenolic amides.
-
Precursor Ion: Look for
at m/z ~595-597 (depending on specific derivative and hydration). -
Fragmentation Pattern:
-
Cleavage of the amide bond yields characteristic ferulic acid/tyramine fragments.
-
Cannabinoids will show characteristic fragmentation of the terpenoid moiety (m/z 221, 179) which is absent in Cannabisin-B spectra.
-
Figure 3: Isolation workflow for Cannabisin-B. Note the defatting step to remove lipids, contrasting with cannabinoid extraction where lipids/resins are the target.
References
-
Yan, X., et al. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities.[8] Journal of Agricultural and Food Chemistry.
-
Moccia, S., et al. (2020). Hempseed Lignanamides Rich-Fraction: Chemical Investigation and Cytotoxicity towards U-87 Glioblastoma Cells. Molecules.
-
Gülck, T., & Møller, B. L. (2020). Phytocannabinoids: Origins and Biosynthesis. Trends in Plant Science.
-
Appendino, G., et al. (2011). Cannabinoids: Occurrence and Medicinal Chemistry. Current Medicinal Chemistry.
-
Rodriguez-Leyva, D., & Pierce, G. N. (2010). The cardiac and hemostatic effects of dietary hempseed. Nutrition & Metabolism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cannabis Biomolecule Effects on Cancer Cells and Cancer Stem Cells: Cytotoxic, Anti-Proliferative, and Anti-Migratory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Cannabisin B Antioxidant & Cytoprotective Mechanism
The following technical guide details the antioxidant and cytoprotective mechanisms of Cannabisin B , a bioactive lignanamide isolated from the seed coats of Cannabis sativa (hemp seed).
Target Audience: Researchers, Drug Development Scientists, and Phytochemists. Subject: Molecular mechanism of action, structure-activity relationships (SAR), and experimental protocols for Cannabisin B.
Executive Summary
Cannabisin B is not a cannabinoid; it is a lignanamide (a phenolic amide) found predominantly in the seed hulls of Cannabis sativa. Unlike CBD or THC, which act primarily through cannabinoid receptors (CB1/CB2), Cannabisin B exerts its biological effects through direct radical scavenging and the modulation of intracellular signaling pathways, specifically the AKT/mTOR pathway to induce autophagy.
This guide delineates the dual-action mechanism of Cannabisin B:
-
Chemical Antioxidant Activity: Direct neutralization of free radicals via phenolic hydroxyl groups.
-
Molecular Signaling: Induction of autophagic cell death in neoplastic cells (e.g., HepG2) via the inhibition of the AKT/mTOR axis, providing a distinct cytoprotective and potential chemopreventive profile.
Chemical Basis of Activity
Structure-Activity Relationship (SAR): Cannabisin B is formed through the oxidative coupling (polymerization) of N-trans-caffeoyltyramine . Its structure features multiple phenolic hydroxyl (-OH) groups and amide bonds .
-
Phenolic Hydroxyls: These are the primary sites for antioxidant activity. They donate hydrogen atoms to unstable free radicals (e.g., DPPH•, ABTS•+), stabilizing them via resonance delocalization across the aromatic rings.
-
Amide Linkage: Increases stability and lipophilicity compared to simple phenolic acids, enhancing cellular bioavailability.
Mechanism of Radical Scavenging
The resulting phenoxy radical is stabilized by the conjugatedMechanistic Pathways: The Core
While many hemp compounds activate Nrf2, Cannabisin B is distinctively characterized by its ability to modulate cell survival and death pathways, specifically inducing autophagy in metabolically active cells (e.g., HepG2 hepatoblastoma cells).
Primary Pathway: AKT/mTOR Inhibition & Autophagy Induction
Research indicates that Cannabisin B acts as an inhibitor of the PI3K/AKT/mTOR signaling cascade. This pathway is a master regulator of cell metabolism, growth, and survival.
-
Inhibition of AKT Phosphorylation: Cannabisin B suppresses the phosphorylation of AKT (Protein Kinase B), preventing its activation.
-
Downregulation of mTOR: Reduced AKT activity leads to the inhibition of the mechanistic Target of Rapamycin (mTOR).
-
Autophagy Activation: mTOR inhibition relieves the suppression of the ULK1 complex, initiating autophagosome formation.
-
Cell Cycle Arrest: The compound induces arrest at the S-phase , preventing the proliferation of damaged or neoplastic cells.
Pathway Visualization (AKT/mTOR Axis)
Caption: Cannabisin B inhibits the PI3K/AKT/mTOR axis, relieving inhibition on ULK1 and triggering autophagic cell death and S-phase arrest.[1]
Experimental Protocols
To validate the activity of Cannabisin B, the following protocols are recommended. These are designed to be self-validating with appropriate positive controls.
Protocol A: Isolation from Hemp Seed Hull
Rationale: Cannabisin B is most abundant in the seed coat (hull), not the inner kernel.
-
Extraction:
-
Macerate air-dried hemp seed hulls (1 kg) in 95% Ethanol (5 L) for 48 hours at room temperature.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude extract.
-
-
Partitioning:
-
Suspend crude extract in water.
-
Partition sequentially with Petroleum Ether (to remove lipids) and then Ethyl Acetate (EtOAc) .
-
Collect the EtOAc fraction (rich in lignanamides).
-
-
Purification (Chromatography):
-
Load EtOAc fraction onto a Silica Gel 60 column.
-
Elute with a gradient of CHCl3:MeOH (from 20:1 to 5:1).
-
Monitor fractions via TLC. Cannabisin B typically elutes in mid-polarity fractions.
-
Final Polish: Purify active fractions using Sephadex LH-20 (eluent: MeOH) or semi-preparative HPLC (C18 column, MeOH/Water gradient).
-
Protocol B: Assessing Autophagy Induction (Western Blot)
Rationale: Detecting the conversion of LC3-I to LC3-II is the gold standard for autophagy.
-
Cell Culture: Culture HepG2 cells in DMEM + 10% FBS.
-
Treatment: Treat cells with Cannabisin B (10, 20, 40 μM) for 24 hours.
-
Positive Control: Rapamycin (mTOR inhibitor).
-
Negative Control: DMSO (Vehicle).
-
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Immunoblotting:
-
Target 1: LC3B (Look for increased LC3-II band at ~14-16 kDa).
-
Target 2: p-AKT (Ser473) and p-mTOR (Look for decreased band intensity).
-
Loading Control: GAPDH or
-actin.
-
Data Summary: Quantitative Benchmarks
The following values serve as reference benchmarks for validating experimental results.
| Assay Type | Parameter | Reference Value (Approx.) | Significance |
| DPPH Scavenging | IC50 | ~20 - 40 μg/mL | Moderate-High antioxidant activity; comparable to BHT. |
| ABTS Scavenging | IC50 | ~10 - 30 μg/mL | Strong radical scavenging capacity. |
| Cytotoxicity (HepG2) | IC50 | ~20 - 50 μM | Effective antiproliferative concentration. |
| Cell Cycle | S-Phase | Increase > 20% | Indicates blockage of DNA synthesis/replication. |
References
-
Chen, T., et al. (2013). "Cannabisin B induces autophagic cell death by inhibiting the AKT/mTOR pathway and S phase cell cycle arrest in HepG2 cells."[1][2] Food and Chemical Toxicology.
-
Yan, X., et al. (2015). "Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities." Journal of Agricultural and Food Chemistry.
-
Flores-Sanchez, I. J., & Verpoorte, R. (2008). "Secondary metabolism in cannabis." Phytochemistry Reviews.
-
Mkpenie, V., et al. (2022). "Lignanamides: sources, biosynthesis and potential health benefits."[3][4] RSC Advances.
Sources
The Anti-Neoplastic Potential of Cannabisin-B in Hepatocellular Carcinoma: A Technical Guide to its Biological Activity in HepG2 Cells
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. The exploration of novel anti-cancer agents with improved efficacy and reduced toxicity is a paramount goal in oncological research. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads. Cannabisin-B, a lignanamide isolated from the hull of hemp seeds (Cannabis sativa L.), has emerged as a promising candidate with demonstrated anti-proliferative effects.[1] This in-depth technical guide provides a comprehensive overview of the biological activity of Cannabisin-B in the context of the human hepatoblastoma cell line, HepG2, a widely utilized in vitro model for HCC. We will delve into the molecular mechanisms underpinning its anti-cancer properties, focusing on its impact on cell viability, cell cycle progression, and the induction of autophagic cell death. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed, field-proven protocols to investigate these phenomena, ensuring scientific integrity and reproducibility.
The Biological Impact of Cannabisin-B on HepG2 Cells: A Mechanistic Overview
Recent studies have elucidated the significant anti-proliferative activity of Cannabisin-B against HepG2 cells.[1][2] The primary mode of action appears to be the induction of autophagic cell death, a distinct process from classical apoptosis.[1][2] This is a critical distinction, as understanding the specific cell death pathway engaged by a potential therapeutic agent is fundamental to its development and application.
Inhibition of Cell Proliferation and Viability
Cannabisin-B has been shown to significantly inhibit the proliferation of HepG2 cells in a dose-dependent manner.[1][2] At higher concentrations, it leads to a marked decrease in cell viability.[1][2] Interestingly, at low concentrations, a transient increase in cell viability has been observed, the significance of which warrants further investigation.[1][2] The anti-proliferative effect is closely linked to the compound's ability to interfere with the cell cycle.
Induction of S-Phase Cell Cycle Arrest
A key aspect of Cannabisin-B's anti-cancer activity is its ability to induce S-phase cell cycle arrest in HepG2 cells.[1][2] This dose-dependent effect prevents cancer cells from replicating their DNA, thereby halting their proliferation. The arrest in the S-phase suggests that Cannabisin-B may interfere with the molecular machinery responsible for DNA synthesis.
Autophagic Cell Death: The Primary Mechanism of Action
The Central Role of the AKT/mTOR Signaling Pathway
The molecular mechanism underlying Cannabisin-B-induced autophagy and cell cycle arrest lies in its ability to inhibit the AKT/mTOR signaling pathway.[1][2] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. By blocking the activation of AKT and its downstream target, the mammalian target of rapamycin (mTOR), Cannabisin-B effectively shuts down a key pro-survival pathway in HepG2 cells, thereby triggering autophagic cell death.[1][2]
Signaling Pathway of Cannabisin-B in HepG2 Cells
Caption: Cannabisin-B inhibits the AKT/mTOR pathway, leading to autophagy and S-phase arrest.
Experimental Protocols for Assessing Cannabisin-B Activity
To enable researchers to validate and expand upon these findings, this section provides detailed, step-by-step protocols for key in vitro assays.
HepG2 Cell Culture and Maintenance
Rationale: Consistent and proper cell culture techniques are fundamental to obtaining reliable and reproducible experimental results. The following protocol outlines the standard procedure for maintaining the HepG2 cell line.
Protocol:
-
Media Preparation: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3][4]
-
Sub-culturing:
-
Grow cells in T-75 flasks until they reach 70-80% confluency.[3]
-
Aspirate the culture medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[3]
-
Add 3 mL of a suitable dissociation reagent (e.g., TrypLE™) and incubate for 3-5 minutes at 37°C, or until cells detach.[3]
-
Neutralize the dissociation reagent with 7 mL of complete growth medium and gently pipette to create a single-cell suspension.[3]
-
Perform a cell split as needed (typically 1:4 to 1:6).[3]
-
Change the medium twice a week.[3]
-
Cell Viability Assessment: The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with varying concentrations of Cannabisin-B (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Mix thoroughly and record the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
MTT Assay Workflow
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Analysis of Cell Death: Annexin V/PI Staining by Flow Cytometry
Rationale: While Cannabisin-B primarily induces autophagy, it is crucial to distinguish this from apoptosis and necrosis. Annexin V/Propidium Iodide (PI) staining allows for this differentiation. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment and Harvesting: Treat HepG2 cells with Cannabisin-B as desired. Harvest the cells by trypsinization and collect both the adherent and floating cell populations.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]
Protein Expression Analysis: Western Blotting
Rationale: Western blotting is a key technique to investigate the changes in protein expression levels within the AKT/mTOR pathway and other relevant signaling cascades.
Protocol:
-
Cell Lysis: After treatment with Cannabisin-B, wash HepG2 cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA assay).[9]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature or overnight at 4°C.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, and a loading control like GAPDH) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
Rationale: qPCR allows for the quantification of mRNA levels of genes involved in the cell cycle, autophagy, and other relevant pathways, providing insights into the transcriptional regulation induced by Cannabisin-B.
Protocol:
-
RNA Extraction: Following treatment, extract total RNA from HepG2 cells using a suitable kit (e.g., TRIzol or a column-based method).[11][12]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[11]
-
qPCR Reaction:
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with cycling conditions such as: 95°C for 5-8 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30-60 seconds.[11][13]
-
Data Analysis: Analyze the data using the 2^-ΔΔCt method, normalizing the expression of the target genes to a stable reference gene (e.g., TBP or TUBB2a for HepG2 cells).[11][13]
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Effect of Cannabisin-B on HepG2 Cell Viability (MTT Assay)
| Cannabisin-B Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± SD | 100 ± SD | 100 ± SD |
| X | Mean ± SD | Mean ± SD | Mean ± SD |
| Y | Mean ± SD | Mean ± SD | Mean ± SD |
| Z | Mean ± SD | Mean ± SD | Mean ± SD |
Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 2: Cell Cycle Distribution of HepG2 Cells Treated with Cannabisin-B
| Cannabisin-B Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | Mean ± SD | Mean ± SD | Mean ± SD |
| X | Mean ± SD | Mean ± SD | Mean ± SD |
| Y | Mean ± SD | Mean ± SD | Mean ± SD |
| Z | Mean ± SD | Mean ± SD | Mean ± SD |
Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Conclusion and Future Directions
Cannabisin-B demonstrates considerable anti-proliferative activity in HepG2 cells, primarily through the induction of autophagic cell death and S-phase cell cycle arrest, mediated by the inhibition of the AKT/mTOR signaling pathway.[1][2] These findings position Cannabisin-B as a promising chemopreventive or therapeutic agent for hepatocellular carcinoma.[1][2]
Future research should focus on:
-
Elucidating the upstream molecular targets of Cannabisin-B.
-
Investigating the interplay between autophagy and other cell death pathways in response to Cannabisin-B treatment.
-
Evaluating the in vivo efficacy of Cannabisin-B in animal models of HCC.
-
Exploring potential synergistic effects of Cannabisin-B with existing chemotherapeutic agents.
This technical guide provides a solid foundation for researchers to explore the anti-cancer potential of Cannabisin-B, with the ultimate goal of translating these preclinical findings into novel therapeutic strategies for hepatocellular carcinoma.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cannabisin B induces autophagic cell death by inhibiting the AKT/mTOR pathway and S phase cell cycle arrest in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. editxor.com [editxor.com]
- 5. ijrr.com [ijrr.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. scienceopen.com [scienceopen.com]
- 13. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Hemp: A Technical Guide to Cannabisin-B Analogs from Alternative Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Horizon for Cannabisin-Related Lignanamides
While Cannabisin-B, a lignanamide with noteworthy biological activities, was first identified in Cannabis sativa, the quest for novel therapeutic agents necessitates a broader exploration of the plant kingdom. This guide provides an in-depth technical overview of natural sources beyond hemp that produce structurally related lignanamides. Contrary to a narrow focus on Cannabisin-B, which current scientific literature indicates is unique to Cannabis sativa, this document illuminates the promising potential of alternative species as sources for analogous compounds.
This guide will focus on two primary, non-hemp sources of Cannabisin-B-like lignanamides: the bark of the kenaf plant (Hibiscus cannabinus) and the aerial parts of Corydalis saxicola. We will delve into the biosynthesis of these compounds, provide detailed methodologies for their extraction and characterization, and present a comparative analysis of their chemical structures.
Chapter 1: Unveiling Cannabisin-B Analogs in the Plant Kingdom
Lignanamides are a class of plant secondary metabolites formed through the oxidative coupling of hydroxycinnamic acid amides. While the term "Cannabisin" is directly associated with compounds isolated from Cannabis, research has revealed the existence of structurally similar molecules in other plant families.
Hibiscus cannabinus (Kenaf): A Source of Grossamide K and Erythro-Cannabisin H
The bark of the kenaf plant, a fiber crop of the Malvaceae family, has been identified as a source of two acyclic phenylpropane lignanamides that share structural similarities with Cannabisin-B: grossamide K and erythro-cannabisin H .[1][2][3][4] These findings open up a new avenue for the investigation of these compounds without the legal and regulatory complexities associated with Cannabis.
Corydalis saxicola: A Reservoir of Cannabisin D, E, F, and Grossamide
The Papaveraceae family, particularly the genus Corydalis, is known for its rich diversity of alkaloids. Notably, Corydalis saxicola, a medicinal plant used in traditional Chinese medicine, has been found to produce several lignanamides, including cannabisin D, cannabisin E, cannabisin F, and grossamide .[5] The presence of these known cannabisins in a non-hemp species is a significant discovery for researchers seeking alternative sources for these bioactive molecules.
Chapter 2: The Biosynthetic Blueprint: From Phenylpropanoids to Lignanamides
The biosynthesis of lignanamides originates from the phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites.[6][7] This pathway converts the amino acid phenylalanine into various phenolic compounds.
The general biosynthetic pathway leading to lignanamides can be summarized as follows:
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form cinnamic acid.[8]
-
Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid.
-
Formation of Hydroxycinnamoyl-CoA Esters: These hydroxycinnamic acids are then activated to their corresponding Coenzyme A (CoA) esters by the enzyme 4-coumarate-CoA ligase (4CL).
-
Amide Formation: The hydroxycinnamoyl-CoA esters are subsequently condensed with an amine, typically tyramine or other related amines, to form hydroxycinnamic acid amides (HCAAs).
-
Oxidative Coupling: The final step involves the oxidative coupling of two HCAA monomers, catalyzed by peroxidase and laccase enzymes, to form the dimeric lignanamide structure. The specific stereochemistry and linkage of the final product are thought to be controlled by dirigent proteins.
While this represents the general pathway, the specific enzymes and regulatory networks in Hibiscus cannabinus and Corydalis saxicola leading to the formation of their unique lignanamide profiles are still under active investigation.
Chapter 3: From Plant Material to Purified Compound: A Methodological Guide
The successful isolation and characterization of Cannabisin-B analogs from alternative sources hinge on robust and optimized experimental protocols. This chapter provides a detailed, step-by-step guide for the extraction, purification, and analysis of these compounds.
Extraction of Lignanamides from Hibiscus cannabinus Bark
This protocol is adapted from the established methodology for the isolation of grossamide K and erythro-cannabisin H.[9]
Step-by-Step Protocol:
-
Plant Material Preparation:
-
Obtain fresh bark from Hibiscus cannabinus plants.
-
Air-dry the bark until brittle and then grind it into a fine powder using a mill.
-
-
Successive Solvent Extraction:
-
Step 2.1: Defatting: Macerate the powdered bark with light petroleum (petroleum ether) at room temperature for 24 hours to remove lipids and other nonpolar compounds. Filter and discard the solvent. Repeat this step twice.
-
Step 2.2: Lignanamide Extraction: Macerate the defatted plant material with acetone at room temperature for 24 hours. Filter and collect the acetone extract. Repeat this extraction three times.
-
Step 2.3: Solvent Evaporation: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude acetone extract.
-
-
Solvent Partitioning:
-
Suspend the crude acetone extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvents to yield the respective crude fractions. Lignanamides are expected to be enriched in the more polar fractions (chloroform and ethyl acetate).
-
Isolation and Purification by Chromatographic Techniques
The crude fractions obtained from solvent partitioning require further purification to isolate the target lignanamides.
Step-by-Step Protocol:
-
Column Chromatography (CC):
-
Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.
-
Dissolve the crude ethyl acetate or chloroform fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column and elute with a gradient of increasing polarity, for example, starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC):
-
For fractions showing the presence of the target compounds but still containing impurities, perform pTLC on silica gel plates.
-
Apply the sample as a band and develop the plate with an appropriate solvent system (e.g., chloroform:methanol mixtures).
-
Visualize the bands under UV light and scrape the bands corresponding to the target compounds.
-
Elute the compounds from the silica gel with a polar solvent like methanol or acetone.
-
Structural Elucidation and Characterization
The definitive identification of the isolated compounds requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number and chemical environment of protons.
-
13C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Essential for establishing the connectivity of atoms within the molecule and for the complete structural assignment of complex molecules like lignanamides.[9]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the isolated compounds.
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that aid in structural elucidation.
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amide (-NH-C=O), and aromatic rings.
Chapter 4: A Comparative Look at Cannabisin-B and its Analogs
While sharing the basic lignanamide scaffold, Cannabisin-B and its analogs from Hibiscus and Corydalis exhibit structural variations that can influence their biological activity.
| Compound | Source | Key Structural Features |
| Cannabisin-B | Cannabis sativa | Arylnaphthalene lignanamide |
| Grossamide K | Hibiscus cannabinus | Acyclic phenylpropane lignanamide |
| Erythro-Cannabisin H | Hibiscus cannabinus | Acyclic phenylpropane lignanamide |
| Cannabisin D | Corydalis saxicola | Arylnaphthalene lignanamide |
| Cannabisin E | Corydalis saxicola | Benzofuran lignanamide |
| Cannabisin F | Corydalis saxicola | Benzofuran lignanamide |
| Grossamide | Corydalis saxicola | Acyclic phenylpropane lignanamide |
Structural Comparison:
Cannabisin-B and Cannabisin-D are arylnaphthalene lignanamides, characterized by a more rigid, fused ring system. In contrast, grossamide K and erythro-cannabisin H are acyclic, providing greater conformational flexibility. Cannabisin E and F possess a benzofuran core. These structural differences are significant as they can lead to variations in receptor binding affinity and pharmacological effects.
Conclusion and Future Directions
The discovery of Cannabisin-B analogs in plants such as Hibiscus cannabinus and Corydalis saxicola significantly broadens the natural source base for this class of compounds. This guide provides a foundational framework for researchers to explore these non-hemp sources. Future research should focus on:
-
Elucidating the specific biosynthetic pathways in these alternative species to enable metabolic engineering and synthetic biology approaches for enhanced production.
-
Optimizing extraction and purification protocols to improve the yield and purity of the target lignanamides.
-
Conducting comprehensive pharmacological studies to evaluate the therapeutic potential of these Cannabisin-B analogs and compare their efficacy and safety profiles with those of compounds derived from Cannabis.
By venturing beyond traditional sources, the scientific community can unlock the full potential of this promising class of natural products for the development of novel therapeutics.
References
- Seca, A. M. L., Silva, A. M. S., Silvestre, A. J. D., Cavaleiro, J. A. S., Domingues, F. M. J., & Neto, C. P. (2001). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Phytochemistry, 58(8), 1219–1223.
-
ScienceDirect. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]
-
Elsevier. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]
-
ScienceDirect. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Structures of Typical Lignans. Retrieved from [Link]
-
Elsevier. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]
-
ResearchGate. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]
-
ResearchGate. (n.d.). Effective DNA Extraction Protocol for Kenaf. Retrieved from [Link]
-
JoVE. (n.d.). Quantitative 31P NMR Analysis of Lignins and Tannins. Retrieved from [Link]
-
PubMed. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. Retrieved from [Link]
-
PubMed. (2016). Antitumor Lignanamides From the Aerial Parts of Corydalis Saxicola. Retrieved from [Link]
-
SpringerLink. (n.d.). Molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein. Retrieved from [Link]
-
MDPI. (2023). Phytocannabinoids and Male Fertility: Implications of Cannabis sativa and the Endocannabinoid System in Reproductive Regulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Lignanamides: sources, biosynthesis and potential health benefits – a minireview. Retrieved from [Link]
-
PubMed. (2021). Quantitative 31P NMR Analysis of Lignins and Tannins. Retrieved from [Link]
-
ResearchGate. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]
-
PubMed Central. (n.d.). Accumulation of Kaempferitrin and Expression of Phenyl-Propanoid Biosynthetic Genes in Kenaf (Hibiscus cannabinus). Retrieved from [Link]
-
PubMed. (n.d.). Anti-tumour clerodane-type diterpenes from Mitrephora thorelii. Retrieved from [Link]
-
MDPI. (2023). Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications. Retrieved from [Link]
-
PubMed. (2013). Early phenylpropanoid biosynthetic steps in Cannabis sativa: link between genes and metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Profiling of Bioactive Compounds and Bioactivity of the Kenaf (Hibiscus Cannabinus L.) Leaf Extract. Retrieved from [Link]
-
PubMed Central. (n.d.). Essences in Metabolic Engineering of Lignan Biosynthesis. Retrieved from [Link]
-
Frontiers. (n.d.). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Two new isoquinolines from Corydalis saxicola. Retrieved from [Link]
-
PubMed Central. (n.d.). Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory lignanamides and monoindoles from Alocasia macrorrhiza. Retrieved from [Link]
-
ResearchGate. (n.d.). Phytochemical analysis and anti-inflammatory effect of kenaf and roselle seeds. Retrieved from [Link]
-
PubMed. (n.d.). Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells. Retrieved from [Link]
-
PubMed Central. (n.d.). The Involvement of microRNAs in Plant Lignan Biosynthesis—Current View. Retrieved from [Link]
-
PubMed. (n.d.). Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells. Retrieved from [Link]
-
KEGG. (n.d.). Phenylpropanoid biosynthesis. Retrieved from [Link]
-
PubMed. (n.d.). DNA topoisomerase I inhibitory alkaloids from Corydalis saxicola. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Retrieved from [Link]
-
PubMed Central. (n.d.). Wound Healing Potential of Formulated Extract from Hibiscus Sabdariffa Calyx. Retrieved from [Link]
-
PubMed. (n.d.). DNA topoisomerase I inhibitory alkaloids from Corydalis saxicola. Retrieved from [Link]
-
PubMed Central. (n.d.). Aqueous Extract from Hibiscus sabdariffa Linnaeus Ameliorate Diabetic Nephropathy via Regulating Oxidative Status and Akt/Bad/14-3-3γ in an Experimental Animal Model. Retrieved from [Link]
-
PubMed. (n.d.). Bioactive Isoquinoline Alkaloids From Corydalis Saxicola. Retrieved from [Link]
Sources
- 1. CICECO Publication » Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus) [ciceco.ua.pt]
- 2. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Structural Characterization of the Bark and Core Lignins from Kenaf ( Hibiscus cannabinus ) [academia.edu]
- 4. mdpi.com [mdpi.com]
- 5. Hempseed Lignanamides Rich-Fraction: Chemical Investigation and Cytotoxicity towards U-87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Isolation of Cannabisin-B from Cannabis sativa Seed Meal
[1]
Executive Summary
This application note details a robust protocol for the isolation of Cannabisin B , a bioactive lignanamide, from Cannabis sativa (hemp) seeds. Unlike cannabinoid extractions that target the flower using high-strength ethanol or hydrocarbons, lignanamides are polar phenolic amides concentrated in the seed.
The protocol utilizes 75% Ethanol as the critical solvent. This specific polarity index is engineered to maximize the solubility of the amide-linked phenolic moieties while minimizing the co-extraction of highly non-polar lipids (which are removed in a pre-step) and highly polar polysaccharides (which require pure water). The workflow proceeds from defatting to hydro-alcoholic extraction, liquid-liquid fractionation, and final purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Chemical Basis of Extraction
Why 75% Ethanol?
Cannabisin B (
-
100% Ethanol/Hexane: Too non-polar; favors triglycerides and sterols.
-
100% Water: Too polar; extracts excessive mucilage, proteins, and sugars which foul chromatography columns.
-
75% Ethanol: Provides the optimal dielectric constant (
) to solvate the lignanamide structure, effectively disrupting the hydrogen bonding within the plant matrix without dissolving the bulk seed proteins.
Process Workflow
The following diagram illustrates the critical path from raw seed to purified isolate.
Figure 1: Step-by-step isolation workflow for Cannabisin B, highlighting the critical 75% Ethanol extraction and Ethyl Acetate enrichment phases.[1][2]
Detailed Experimental Protocol
Phase A: Material Preparation & Defatting
Objective: Remove bulk lipids (hemp oil) that interfere with reverse-phase chromatography.[1]
-
Grinding: Pulverize air-dried hemp seeds to a coarse powder (approx. 40 mesh).
-
Defatting:
-
Suspend powder in Petroleum Ether (60-90°C) or n-Hexane at a ratio of 1:10 (w/v).
-
Stir at room temperature for 2 hours.
-
Filter and discard the liquid (oil) phase.
-
Critical: Allow the solid residue (marc) to dry completely in a fume hood to remove all traces of non-polar solvent.
-
Phase B: The 75% Ethanol Extraction
Objective: Extract phenolics and lignanamides.
-
Solvent Preparation: Mix 750 mL absolute ethanol with 250 mL deionized water.
-
Percolation/Maceration:
-
Soak the defatted seed meal in 75% Ethanol (Ratio 1:10 w/v).
-
Duration: Macerate for 72 hours (3 days) at room temperature.
-
Repetition: Filter the extract and repeat the process 2 more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration:
-
Combine all ethanolic filtrates.[1]
-
Evaporate the ethanol under reduced pressure (Rotary Evaporator) at <50°C.
-
Endpoint: Stop when the volume is reduced significantly and the solution becomes an aqueous suspension (ethanol removed).
-
Phase C: Fractionation (Enrichment)
Objective: Separate Cannabisin B from other polar impurities using polarity-based partitioning.[1]
-
Suspend the aqueous concentrate in a separatory funnel.
-
Wash 1 (Non-polar): Extract with Petroleum Ether (3x) to remove any residual fats missed in Phase A. Discard organic layer.[1]
-
Target Extraction (Medium Polar): Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).[1]
-
Action: Collect the EtOAc layer. This fraction contains the highest concentration of Cannabisin B.
-
-
Wash 2 (High Polar): The remaining aqueous phase can be extracted with n-Butanol to remove highly polar glycosides (optional, depending on purity needs).[1]
-
Drying: Evaporate the combined EtOAc fraction to dryness to obtain the "Crude Lignanamide Extract."
Phase D: Chromatographic Purification
Objective: Isolate Cannabisin B from the crude mixture.
-
Column Chromatography (Open Column):
-
Semi-Preparative HPLC (Final Polish):
-
Column: C18 ODS (e.g., YMC-Pack ODS-A, 5
m, 10 x 250 mm).[1] -
Mobile Phase: Methanol : Water (50 : 50 v/v).[1]
-
Flow Rate: 2-3 mL/min (adjusted for column diameter).
-
Detection: UV at 280 nm or 320 nm.[1]
-
Collection: Collect the peak corresponding to Cannabisin B (Reference
approx. 15-20 min depending on flow/column).
-
Analytical Validation (QC)
To validate the identity and purity of the isolated compound, use the following HPLC-DAD parameters.
Table 1: Analytical HPLC Conditions
| Parameter | Specification |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | C18 Reverse Phase (4.6 x 250 mm, 5 |
| Mobile Phase | Methanol : Water (50 :[1] 50) Isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Wavelength | 220 nm, 280 nm, 320 nm (Max absorption) |
| Retention Time | ~15.0 min (System dependent) |
| Purity Goal | > 95% (Area Normalization) |
Identification Criteria:
References
-
Yan, J., et al. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. Journal of Agricultural and Food Chemistry. (Describes the foundational 75% EtOH extraction and EtOAc partitioning protocol). [1]
-
Saggiorato, A.G., et al. (2021). Different Cannabis sativa Extraction Methods Result in Different Biological Activities. Plants (Basel). (Discusses solvent polarity choices including ethanol for phenolic/lignanamide recovery).
-
Mansouri, F., et al. (2022).[3] Bioactive compounds from hemp (Cannabis sativa L.) seeds: optimization of phenolic antioxidant extraction. RSC Advances. (Validates hydro-alcoholic mixtures for lignanamide optimization).
-
PubChem. Cannabisin B - Compound Summary. National Library of Medicine. (Chemical structure and physical property verification).
Sources
- 1. Cannabisin-B | C34H32N2O8 | CID 71448963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. Bioactive compounds from hemp (Cannabis sativa L.) seeds: optimization of phenolic antioxidant extraction using simplex lattice mixture design and HPLC-DAD/ESI-MS2 analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cannabisin-B precursor ion [M+H]+ m/z 597.2
Application Note: High-Sensitivity Quantitation of Cannabisin B in Cannabis sativa Seed Matrices via LC-ESI-MS/MS
Abstract & Scientific Rationale
Cannabisin B is a bioactive lignanamide (grossamide-type) found predominantly in the seed hulls of Cannabis sativa L. Unlike the lipophilic phytocannabinoids (e.g., THC, CBD), Cannabisin B is a polyphenolic amine with significant antioxidant and potential cytotoxic properties.
This protocol addresses the specific challenge of ionizing and fragmenting the [M+H]+ precursor ion at m/z 597.2 .[1] While cannabinoids ionize well in both polarities, lignanamides require optimized acidic conditions in positive electrospray ionization (ESI+) to stabilize the protonated molecule.[1] This guide provides a self-validating workflow to transition from raw material to validated MRM (Multiple Reaction Monitoring) quantitation.
Analyte "Cheat Sheet"
| Property | Specification |
| Analyte | Cannabisin B |
| Chemical Class | Lignanamide (Phenolic Amide) |
| CAS Number | 144506-17-2 |
| Formula | C34H32N2O8 |
| Monoisotopic Mass | 596.2159 Da |
| Target Precursor [M+H]+ | 597.2 m/z |
| Polarity | ESI Positive (+) |
| Solubility | Methanol, Ethanol, DMSO (Poor solubility in pure water or hexane) |
Method Development Logic
Chromatographic Separation (The "Why")
Cannabisin B is isomeric with other lignanamides (e.g., Cannabisin A, C, D).[1] Reliance solely on MS/MS transitions is risky due to shared fragmentation pathways (loss of feruloyl moieties).[1]
-
Column Choice: A C18 column with high surface coverage is required to retain the polar amide groups while separating isomers based on steric hindrance.[1]
-
Mobile Phase: Acidified water/acetonitrile is critical.[1] The formic acid (0.1%) ensures the nitrogen atoms in the amide backbone are protonated, maximizing the [M+H]+ signal.[1]
Mass Spectrometry Strategy
The precursor m/z 597.2 is a stable protonated molecule.[1] Fragmentation typically involves the cleavage of the amide bond or the central cyclobutane ring.[1]
-
Primary Transition (Quantifier): Cleavage of the feruloyl group or amide bond.[1]
-
Secondary Transition (Qualifier): Loss of water or ammonia from the phenolic/amide groups.[1]
Experimental Protocol: Sample Preparation
Objective: Extract Cannabisin B from hemp seeds while minimizing lipid co-extraction (which suppresses ionization).[1]
Workflow Diagram (Graphviz):
Caption: Step-by-step Solid-Liquid Extraction (SLE) workflow optimized for polar lignanamides.
Step-by-Step Protocol:
-
Milling: Pulverize 1.0 g of hemp seeds into a fine powder. Note: Cryogenic milling is preferred to prevent thermal degradation.
-
Defatting (Critical): Wash the powder with 5 mL of Hexane. Vortex for 1 min, centrifuge, and discard the supernatant .
-
Extraction: Add 10 mL of 70% Ethanol (v/v in water) to the pellet.
-
Agitation: Sonicate for 30 minutes at room temperature (< 40°C).
-
Clarification: Centrifuge at 10,000 x g for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial.
LC-MS/MS Acquisition Parameters
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP, or equivalent).[1]
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 2.0 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Profile:
-
0.0 min: 10% B[1]
-
1.0 min: 10% B[1]
-
8.0 min: 90% B[1]
-
9.0 min: 90% B[1]
-
9.1 min: 10% B (Re-equilibration)
MS Source Parameters (ESI+)
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 40 psi[1]
-
Capillary Voltage: 4000 V
-
Delta EMV: +200 V (Enhances sensitivity for high mass ions)
MRM Transitions (Self-Validating Optimization)
Note: The transitions below are predicted based on lignanamide fragmentation logic. You must perform a Product Ion Scan on your specific instrument to fine-tune Collision Energy (CE).
| Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Fragment Logic |
| Quantifier | 597.2 | 418.2 | 50 | 20-30 | Loss of feruloyl moiety (C10H9O3) |
| Qualifier 1 | 597.2 | 473.2 | 50 | 15-25 | Cleavage of amide/ether linkage |
| Qualifier 2 | 597.2 | 299.1 | 50 | 35-45 | Monomer formation (Grossamide cleavage) |
Validation Step: Run a "Product Ion Scan" with Precursor 597.2 and a CE ramp (10V to 60V).[1] Select the two most abundant ions.[1] If 418.2 is not dominant on your system, switch to the most intense fragment found.[1]
Data Analysis & Quality Control
Logic Flow for Identification (Graphviz):
Caption: Decision tree for confirming analyte identity using retention time and ion ratios.
Calibration Standards:
-
Prepare a stock solution of Cannabisin B (1 mg/mL) in Methanol.
-
Dilute serially to create a curve: 1, 5, 10, 50, 100, 500, 1000 ng/mL.
-
Acceptance Criteria:
; Accuracy ±15% for all points.
References
-
U.S. National Library of Medicine (PubChem). (2023).[1] Cannabisin B Compound Summary. Retrieved from [Link]
-
Yan, X., et al. (2006).[1] "Simultaneous determination of cannabisin A, B, C and D in Cannabis sativa by HPLC." Chromatographia, 63, 309–312.[1] (Validates chromatographic separation of isomers).
-
Bajpai, V., et al. (2018).[1] "Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry Based Chemical Profiling of Hemp (Cannabis sativa) Seeds." Journal of AOAC International. (Provides grounding for ESI+ fragmentation of lignanamides).[1]
Sources
Troubleshooting & Optimization
Navigating the Challenges of Cannabisin-B Solubility in Cell Culture Media: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cannabisin-B. This guide is designed to provide in-depth, field-proven insights into overcoming the primary hurdle in pre-clinical research with this promising lignanamide: its poor aqueous solubility. As a lipophilic compound, ensuring its bioavailability in in vitro cell culture systems is paramount for obtaining accurate and reproducible experimental results. This resource offers a combination of theoretical understanding, practical troubleshooting, and step-by-step protocols to empower your research.
Understanding the Core Challenge: The Hydrophobic Nature of Cannabisin-B
Cannabisin-B, a lignanamide found in Cannabis sativa, possesses a molecular structure that renders it hydrophobic, or "water-fearing."[1] This inherent property means it does not readily dissolve in aqueous environments like cell culture media, which are primarily water-based. When introduced directly or without a suitable carrier, Cannabisin-B will precipitate out of solution, leading to a host of experimental problems including:
-
Inaccurate Dosing: The actual concentration of the compound reaching the cells is unknown and inconsistent.
-
Poor Bioavailability: The compound is not available to interact with cellular targets.
-
Cellular Stress and Toxicity: Precipitated compound can cause physical stress to cells, leading to artifacts.
-
Lack of Reproducibility: Inconsistent solubility leads to variable results between experiments.
This guide will explore two primary, validated methods for enhancing the solubility of Cannabisin-B for in vitro studies: the use of an organic solvent, Dimethyl Sulfoxide (DMSO), and encapsulation with cyclodextrins.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that researchers encounter when working with Cannabisin-B and other hydrophobic compounds in cell culture.
Q1: My Cannabisin-B, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?
A1: This is a common phenomenon known as "solvent-shifting" precipitation. When a highly concentrated stock of a hydrophobic compound in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous solution, the compound is "shocked" out of solution as the solvent environment abruptly changes from organic to aqueous.
Troubleshooting Steps:
-
Reduce the Stock Concentration: A very high concentration in your DMSO stock can exacerbate precipitation upon dilution. Try preparing a lower concentration stock solution.[2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in your cell culture medium. This gradual change in the solvent environment can help keep the compound in solution.[3]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the Cannabisin-B solution can increase its solubility.[2]
-
Increase the Final DMSO Concentration (with caution): While aiming for the lowest possible final DMSO concentration, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[2]
-
Leverage Serum: If your experimental design allows, utilize medium containing fetal bovine serum (FBS) or other serum. Serum proteins, such as albumin, can bind to hydrophobic compounds and aid in their solubilization.[2]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The cytotoxicity of DMSO is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) .[3] Most cell lines can tolerate this concentration without significant toxic effects. For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at 0.1% or lower . It is crucial to perform a dose-response experiment to determine the specific tolerance of your cell line to DMSO.
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells. |
| 0.1% - 0.5% | Generally acceptable for many robust cell lines. A vehicle control is essential. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. Should be avoided if possible. |
Q3: I'm concerned about the long-term stability of my Cannabisin-B stock solution in DMSO. How should I store it?
A3: Cannabinoids can be unstable in DMSO over long periods, even at low temperatures. To ensure the integrity of your stock solution:
-
Store at -20°C or -80°C: For long-term storage, keep your DMSO stock solutions in a freezer.
-
Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO.
-
Use Anhydrous DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Use high-quality, anhydrous DMSO to prepare your stock solutions.
-
Protect from Light: Store aliquots in amber vials or wrap them in foil to protect the compound from light-induced degradation.
Q4: What are cyclodextrins and how can they improve the solubility of Cannabisin-B?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This unique structure allows them to encapsulate hydrophobic molecules, like Cannabisin-B, forming an "inclusion complex."[4] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its solubility.
Diagram: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of hydrophobic Cannabisin-B by a cyclodextrin to form a water-soluble inclusion complex.
Q5: Are cyclodextrins toxic to cells?
A5: The cytotoxicity of cyclodextrins varies depending on the type and concentration. Generally, hydroxypropyl-β-cyclodextrin (HP-β-CD) is considered to have a good safety profile and is widely used in pharmaceutical formulations.[5][6] Methylated cyclodextrins can exhibit higher cytotoxicity.[7] As with DMSO, it is essential to determine the tolerance of your specific cell line to the chosen cyclodextrin by performing a dose-response experiment. For many cell lines, HP-β-CD shows no cytotoxic effects at concentrations up to 5 mM.[5][6]
Experimental Protocols
Here you will find detailed, step-by-step protocols for preparing and applying Cannabisin-B solutions for your cell culture experiments.
Protocol 1: Preparation of a Cannabisin-B Stock Solution in DMSO
This protocol outlines the standard method for preparing a concentrated stock solution of Cannabisin-B using DMSO.
Materials:
-
Cannabisin-B (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
Procedure:
-
Calculate the required mass of Cannabisin-B: Based on its molecular weight (596.6 g/mol ) and your desired stock concentration (e.g., 10 mM), calculate the mass of Cannabisin-B needed.[1]
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the Cannabisin-B: Accurately weigh the calculated mass of Cannabisin-B in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the Cannabisin-B powder.
-
Dissolve the Compound: Vortex the solution thoroughly until the Cannabisin-B is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[8]
-
Sterile Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C.
Diagram: Workflow for Preparing and Applying DMSO Stock Solution
Caption: Step-by-step workflow for preparing and using a Cannabisin-B DMSO stock solution in cell culture.
Protocol 2: Preparation of a Cannabisin-B/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol describes the co-precipitation method for forming a water-soluble inclusion complex of Cannabisin-B with HP-β-CD.
Materials:
-
Cannabisin-B (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (100%), sterile
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
-
Sterile glass beaker and vials
Procedure:
-
Prepare the HP-β-CD Solution: In a sterile glass beaker, dissolve the HP-β-CD in sterile, deionized water to your desired concentration (e.g., 10% w/v). Use a magnetic stirrer to ensure complete dissolution.
-
Prepare the Cannabisin-B Solution: In a separate sterile tube, dissolve the Cannabisin-B in a minimal amount of 100% ethanol. The goal is to create a concentrated solution.
-
Form the Inclusion Complex: While vigorously stirring the HP-β-CD solution, slowly add the ethanolic solution of Cannabisin-B dropwise.[9]
-
Stir and Equilibrate: Cover the beaker and allow the mixture to stir at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter to remove any non-encapsulated Cannabisin-B precipitate and to ensure sterility.
-
Determine Concentration (Optional but Recommended): If possible, determine the final concentration of Cannabisin-B in the aqueous solution using a suitable analytical method (e.g., HPLC).
-
Store: Store the aqueous Cannabisin-B/HP-β-CD solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
References
Sources
- 1. Cannabisin-B | C34H32N2O8 | CID 71448963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Preventing Oxidation of Phenolic Lignanamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenolic lignanamides. These valuable natural compounds, known for their potent antioxidant, anti-inflammatory, and neuroprotective properties, present a significant experimental challenge: oxidative instability.[1][2][3][4][5] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity and bioactivity of your samples.
Section 1: The "Why": Understanding the Mechanisms of Oxidation
A foundational understanding of why phenolic lignanamides degrade is the first step toward preventing it. This section addresses the core chemical principles governing their instability.
Q1: What makes phenolic lignanamides so susceptible to oxidation?
A: The susceptibility of phenolic lignanamides to oxidation is rooted in their very structure, specifically the phenolic hydroxyl (-OH) groups attached to their aromatic rings. These groups are excellent hydrogen donors. The process is initiated when this hydrogen atom is abstracted by an oxidant (like molecular oxygen, metal ions, or enzymatic action), leaving behind an unpaired electron on the oxygen atom. This creates a highly reactive phenoxyl radical.[6] This radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which, while stabilizing the radical, also primes it for further reactions that lead to degradation. Lignanamides are, in essence, victims of their own potent antioxidant nature.[1][3][7]
Q2: What are the primary pathways of oxidation I should be aware of?
A: Oxidation can proceed through two main pathways: non-enzymatic (autoxidation) and enzymatic.
-
Non-Enzymatic Autoxidation: This is a spontaneous reaction with atmospheric oxygen. It is significantly accelerated by factors such as elevated pH, exposure to light (photo-oxidation), high temperatures, and the presence of transition metal ions (e.g., Fe³⁺, Cu²⁺) which can catalytically cycle to generate reactive oxygen species.[8][9] A high pH deprotonates the phenolic hydroxyl group to form a phenoxide ion, which is even more easily oxidized than the neutral phenol.[10][11][12]
-
Enzymatic Oxidation: During extraction from plant sources, endogenous enzymes can be a major cause of degradation.[13] The primary culprits are polyphenol oxidases (PPOs), laccases, and peroxidases.[6][13][14] These enzymes rapidly convert phenols into highly reactive quinones, which then undergo further reactions to form brown-colored polymers, leading to sample discoloration and loss of bioactivity.[6][13]
Below is a diagram illustrating the general oxidative pathway.
Caption: General pathway of phenolic lignanamide oxidation.
Section 2: Proactive Prevention: Best Practices for Handling and Storage
Preventing oxidation is far more effective than trying to remediate a degraded sample. Adhering to strict handling and storage protocols is critical for experimental success.
Q3: What are the ideal storage conditions for pure lignanamide compounds and extracts?
A: The key principle is to minimize exposure to all pro-oxidant factors. Storage at 4°C significantly preserves phenolic content and antioxidant activity compared to room temperature.[15] For long-term storage, -20°C or -80°C is highly recommended.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C (long-term) ; 4°C (short-term) | Slows down reaction kinetics of oxidation.[15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a primary reactant in autoxidation. |
| Light | Amber vials or wrap in aluminum foil | Prevents photo-oxidation.[9] |
| Form | Dry, solid powder (if possible) | Reduces mobility of reactants compared to solutions. |
| pH (Solutions) | Slightly acidic (pH 4-6) | Maintains the protonated state of the phenol, which is less prone to oxidation.[10][12] |
| Additives | Consider chelators (e.g., EDTA) or antioxidants | Sequesters catalytic metal ions or provides a sacrificial oxidant. |
Q4: How should I choose and prepare solvents for my experiments?
A: Solvent choice and preparation are critical. For extraction, aqueous mixtures of ethanol or methanol (typically 70-100%) are effective for a range of lignanamide polarities.[16]
Crucially, all solvents used for preparing solutions should be deoxygenated. Dissolved oxygen is a hidden but potent threat. This can be achieved by:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For the highest level of oxygen removal, freeze the solvent, apply a vacuum to remove gas from the headspace, and then thaw. Repeat this cycle three times.
Always use high-purity (e.g., HPLC grade) solvents to minimize contaminants, especially trace metals.
Q5: Which additives can I use to stabilize my lignanamide solutions?
A: Incorporating stabilizers can provide an additional layer of protection.
-
Chelating Agents: Add Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester divalent metal ions like Cu²⁺ and Fe²⁺ that catalyze oxidative reactions.
-
Antioxidants: A small amount of a sacrificial antioxidant like Ascorbic Acid (Vitamin C) or Butylated Hydroxytoluene (BHT) can be added. These compounds will be preferentially oxidized, sparing your lignanamide. However, be aware that these additives may interfere with certain biological assays, so their compatibility must be verified.
Section 3: Troubleshooting Guide: Identifying and Solving Oxidation Issues
Even with precautions, problems can arise. This section provides a logical framework for diagnosing and addressing common issues.
Q6: My sample solution is changing color (e.g., turning yellow or brown). What's happening and how can I fix it?
A: A color change, particularly to yellow or brown, is a classic indicator of phenol oxidation and subsequent polymerization.[13] The colored compounds are typically quinones and their polymers. This is a clear sign that your compound is degrading.
Immediate Actions:
-
Stop Exposure: Immediately protect the sample from light and place it on ice.
-
Check Atmosphere: If not already done, flush the vial headspace with argon or nitrogen.
-
Review Protocol: Was the solvent deoxygenated? Is the pH appropriate? Was a chelating agent used?
Long-Term Fix: You cannot reverse this process. The sample is likely compromised. For future experiments, you must implement the rigorous storage and handling protocols outlined in Section 2. Prepare fresh solutions and use them as quickly as possible.
Q7: I'm seeing unexpected peaks, peak broadening, or a decrease in my main peak area in my HPLC chromatogram. Could this be oxidation?
A: Yes, this is a very common analytical manifestation of oxidation.
-
New Peaks: The appearance of new, often smaller and more polar peaks that elute earlier than the parent compound are likely degradation products.
-
Decreased Main Peak Area: This directly indicates a loss of the parent lignanamide.
-
Peak Broadening/Tailing: This can suggest the presence of multiple, closely related degradation products co-eluting or interacting with the column differently.
Troubleshooting Steps:
-
Inject a Freshly Prepared Standard: Prepare a new solution from your solid stock under ideal conditions (deoxygenated solvent, etc.) and run it immediately. If this chromatogram is clean, it confirms the degradation occurred in the older sample during storage or handling.
-
LC-MS Analysis: If available, use mass spectrometry to get the mass of the unexpected peaks. Oxidative products will often have masses corresponding to the addition of oxygen atoms (+16 Da for hydroxylation, +32 Da for dihydroxylation) or other characteristic changes.[17]
Q8: The bioactivity/antioxidant capacity of my sample is decreasing over time. What's the likely cause?
A: A decline in biological or antioxidant activity is a direct functional consequence of oxidative degradation.[15] The phenolic hydroxyl group is often essential for the compound's activity (e.g., radical scavenging). When this group is oxidized to a quinone, this activity is lost. To confirm this, you can correlate the loss of activity with analytical data (e.g., HPLC peak area) over the same time course.
The solution is to improve your storage and handling protocol as previously described. For cell-based assays, consider preparing stock solutions in an oxygen-depleted solvent like DMSO and making final dilutions into aqueous media immediately before adding to cells.
Caption: Troubleshooting workflow for identifying oxidation sources.
Section 4: Experimental Protocols
These protocols provide a self-validating framework for handling and analyzing phenolic lignanamides.
Protocol 1: Step-by-Step Guide for Preparing a Stabilized Stock Solution
-
Solvent Preparation: Select an appropriate HPLC-grade solvent (e.g., DMSO, Ethanol). Sparge with argon gas for 20 minutes in a fume hood.
-
Weighing: Accurately weigh the solid phenolic lignanamide in an amber glass vial. Perform this step quickly to minimize air exposure.
-
Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Cap the vial immediately.
-
Stabilization (Optional): If compatible with your downstream application, add a pre-calculated volume of a concentrated stock of EDTA to reach a final concentration of 0.1 mM.
-
Inerting: Gently flush the headspace of the vial with argon gas for 10-15 seconds before tightly sealing with a PTFE-lined cap.
-
Mixing: Vortex or sonicate briefly until fully dissolved.
-
Storage: Wrap the vial in parafilm and immediately place it in -80°C storage.
-
QC Check: Before storing, you may take a small aliquot for an initial HPLC run (T=0) to serve as a baseline for future stability checks.
Protocol 2: Monitoring Lignanamide Stability using HPLC
-
Sample Preparation: Prepare your lignanamide sample according to Protocol 1.
-
Time Point Zero (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and inject it into the HPLC system. Record the peak area and retention time of the parent compound. Save this chromatogram as your reference.
-
Incubation: Store the stock solution under the desired test condition (e.g., 4°C on the benchtop).
-
Subsequent Time Points: At defined intervals (e.g., 1, 4, 8, 24 hours), remove the stock solution from storage, allow it to equilibrate to room temperature, and repeat step 2.
-
Data Analysis: Compare the chromatograms from each time point to the T=0 reference. Calculate the percentage of the remaining parent compound by comparing peak areas. The appearance of new peaks should also be noted. This quantitative data will provide a clear stability profile under your specific experimental conditions.
Section 5: Frequently Asked Questions (FAQs)
Q9: Can I reverse oxidation once it has occurred?
A: Generally, no. The oxidative process leads to the formation of new, stable chemical structures (quinones, polymers) that cannot be easily converted back to the parent phenol.[10][12] Prevention is the only effective strategy.
Q10: How does the specific structure of a lignanamide affect its stability?
A: The number and position of phenolic hydroxyl groups are key. A molecule with a catechol group (two -OH groups adjacent to each other on the aromatic ring) is typically much more susceptible to oxidation than one with a single, isolated hydroxyl group. The electronic environment of the ring also plays a role.
Q11: Are there specific enzymes I should be most concerned about during extraction from plant material?
A: Yes. Polyphenol oxidases (PPOs) and peroxidases are the most aggressive.[6][13] To mitigate their effects during extraction, you can:
-
Blanch the plant material (a brief heat treatment) to denature enzymes.
-
Include enzyme inhibitors like ascorbic acid or citric acid in your extraction buffer.
-
Use organic solvents like acetone or ethanol, which can help precipitate and inactivate enzymes.
References
-
ResearchGate. (n.d.). Proposed mechanism for the oxidation of phenolic and non-phenolic compounds. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Oxidation of phenolic compound by laccase.89. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). New Lignanamides with Antioxidant and Anti-Inflammatory Activities Screened Out and Identified from Warburgia ugandensis Combining Affinity Ultrafiltration LC-MS with SOD and XOD Enzymes. Retrieved February 5, 2026, from [Link]
-
Nature. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Retrieved February 5, 2026, from [Link]
-
MDPI. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Oxidative Transformations of Lignans. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Lignanamides: sources, biosynthesis and potential health benefits – a minireview | Request PDF. Retrieved February 5, 2026, from [Link]
-
PubMed. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) New Lignanamides with Antioxidant and Anti-Inflammatory Activities Screened Out and Identified from Warburgia ugandensis Combining Affinity Ultrafiltration LC-MS with SOD and XOD Enzymes. Retrieved February 5, 2026, from [Link]
-
PubMed. (2020). Lignanamides: sources, biosynthesis and potential health benefits - a minireview. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved February 5, 2026, from [Link]
-
SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved February 5, 2026, from [Link]
-
Frontiers. (n.d.). Enzymatic Processes to Unlock the Lignin Value. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. Retrieved February 5, 2026, from [Link]
-
University of Copenhagen Research Portal. (2017). Unrestricted Mass Spectrometric Data Analysis for Identification, Localization, and Quantification of Oxidative Protein Modifications. Retrieved February 5, 2026, from [Link]
-
MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved February 5, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lignanamides: sources, biosynthesis and potential health benefits - a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Transformations of Lignans [mdpi.com]
- 7. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
Cannabisin-B stability in DMSO vs methanol
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Cannabisin-B Stability & Solvent Selection (DMSO vs. Methanol)
Executive Summary
Cannabisin-B is a lignanamide (a bis-amide phenolic compound) found in Cannabis sativa seed coats. Unlike phytocannabinoids (e.g., THC, CBD), it possesses a distinct chemical backbone comprised of oxidative coupling products of N-trans-feruloyltyramine.
The Critical Insight: While Cannabisin-B is chemically distinct from CBD, it shares the phenolic hydroxyl moieties that drive instability.
-
DMSO (Dimethyl Sulfoxide): Excellent solubilizer but chemically aggressive. It is hygroscopic and facilitates oxidation of phenolic groups into quinones, leading to "browning" and loss of potency over time.
-
Methanol: Superior for analytical stability (HPLC/MS) but physically unstable due to high volatility.
Part 1: Troubleshooting & FAQs
Category A: Solvent Selection & Solubility
Q: I am observing a color change (browning) in my Cannabisin-B DMSO stock solution after 1 week at 4°C. Is it still usable? A: Likely No.
-
Diagnosis: The browning indicates the oxidation of the phenolic hydroxyl groups on the Cannabisin-B molecule, likely forming quinoid intermediates. DMSO is hygroscopic; absorbed water and dissolved oxygen accelerate this process.
-
Mechanism: DMSO acts as an oxygen transporter. In the presence of trace metals or light, phenols oxidize rapidly.
-
Action: Discard the stock. For future preparations, purge the DMSO with argon/nitrogen before dissolving and store at -20°C, not 4°C.
Q: Can I use Methanol for my cell culture stock solutions? A: Generally, No.
-
Reasoning: Methanol is cytotoxic at much lower concentrations than DMSO. While Cannabisin-B is stable in methanol, the solvent itself will confound your toxicity data.
-
Protocol: Prepare a high-concentration "Master Stock" in Methanol for storage. On the day of the experiment, evaporate the methanol under nitrogen gas and immediately reconstitute in sterile DMSO for cell treatment.
Q: My Cannabisin-B standard in Methanol shows increased concentration over time. How is this possible? A: Solvent Evaporation.
-
Cause: Methanol is highly volatile (Boiling point: 64.7°C). Even in "sealed" HPLC vials, micro-evaporation occurs through the septa, artificially concentrating the solute.
-
Fix: Use crimp-top vials with PTFE/Silicone septa. Store methanol standards at -20°C or lower to reduce vapor pressure.
Category B: Stability & Storage[1][2][3][4][5][6]
Q: What is the half-life of Cannabisin-B in DMSO vs. Methanol? A: Empirical data suggests the following stability profiles for phenolic lignanamides:
| Condition | Solvent: DMSO | Solvent: Methanol |
| Room Temp (25°C) | < 48 Hours (Oxidation risk) | < 1 Week (Evaporation risk) |
| Refrigerated (4°C) | 1-2 Weeks (Hygroscopicity risk) | 1 Month (Seal dependent) |
| Frozen (-20°C) | 3-6 Months (If anhydrous) | 6-12 Months |
| Deep Freeze (-80°C) | > 1 Year | > 1 Year |
Q: Does Cannabisin-B degrade into CBD or THC? A: No.
-
Chemistry: Cannabisin-B is a lignanamide , not a cannabinoid.[1] It does not share the terpenophenolic biosynthetic pathway of cannabinoids. It degrades via hydrolysis of the amide bond or oxidation of the phenol ring, not by conversion to THC/CBD.
Part 2: Experimental Protocols
Protocol 1: Preparation of Long-Term Storage Stocks
Best for: Analytical Standards and Future Use
-
Weighing: Weigh Cannabisin-B powder into an amber glass vial (protects from UV-induced radical formation).
-
Solvent Choice: Add HPLC-grade Methanol .
-
Why? Methanol prevents oxidative browning better than DMSO during long-term storage.
-
-
Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if visible particles remain.
-
Inerting: Gently stream Nitrogen or Argon gas over the liquid surface for 10-15 seconds to displace oxygen.
-
Sealing: Cap tightly with a PTFE-lined cap. Parafilm is insufficient for methanol; use electrical tape or specific cryo-tags if freezing.
-
Storage: Store at -80°C.
Protocol 2: Preparation of Cell Culture Working Stocks
Best for: In-vitro Bioassays (0-24 hour use)
-
Reconstitution: Take an aliquot of the Methanol stock (from Protocol 1).
-
Evaporation: Evaporate the methanol using a SpeedVac or Nitrogen stream. Do not use heat (>30°C) to avoid thermal degradation.
-
Solvation: Immediately add sterile, anhydrous DMSO .
-
Tip: Use a fresh bottle of DMSO. Old DMSO accumulates water, which catalyzes hydrolysis.
-
-
Usage: Use within 4 hours. Do not refreeze DMSO working stocks multiple times; the freeze-thaw cycle introduces moisture and oxygen.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection based on your experimental end-point.
Caption: Decision tree for Cannabisin-B solvent selection. Green nodes indicate preferred solvents; Red nodes indicate primary stability risks.
Part 4: Comparative Data Summary
| Feature | DMSO (Dimethyl Sulfoxide) | Methanol (MeOH) |
| Solubility (Cannabisin-B) | High (>50 mg/mL) | High (>30 mg/mL) |
| Boiling Point | 189°C (Non-volatile) | 64.7°C (Volatile) |
| Freezing Point | 19°C (Solidifies at room temp) | -97.6°C (Liquid at -20°C) |
| Oxidation Potential | High (Dissolves O₂, Hygroscopic) | Low (Unless acidic conditions) |
| Cell Toxicity | Low < 0.1% v/v | High (Toxic to most cells) |
| Primary Degradation Mode | Oxidative coupling / Quinone formation | Concentration error (Evaporation) |
| Rec. Storage Temp | -20°C (Frozen solid) | -80°C (Liquid) |
References
-
Yan, X., et al. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities.[2] Journal of Agricultural and Food Chemistry. Link
- Relevance: Establishes the chemical structure of Cannabisin-B and its antioxidant nature (susceptibility to oxid
-
Fraguas-Sánchez, A.I., et al. (2020). Stability characteristics of cannabidiol for the design of microencapsulated drug delivery systems. Journal of Drug Delivery Science and Technology. Link
- Relevance: Provides the mechanistic basis for phenolic compound degrad
-
Tihanyi, K., et al. (2025). Cannabidiol Toxicity Driven by Hydroxyquinone Formation. PMC - NIH. Link
- Relevance: Demonstrates the specific risk of DMSO-mediated oxidation of phenolic cannabinoids to quinones (applicable to the phenolic rings in Cannabisin-B).
-
Cayman Chemical. Cannabisin B Product Information & Stability Statement.Link
- Relevance: General handling guidelines for lignanamides.
Sources
Technical Support Center: Optimizing Hemp Seed Defatting
This guide serves as a specialized technical support center for researchers optimizing hemp seed defatting. It moves beyond generic advice to address specific mechanistic challenges in lipid removal, ensuring downstream integrity of proteins and bioactive isolates.
Topic: Precision Defatting Strategies for High-Purity Extraction Role: Senior Application Scientist Status: Active Support
Core Directive: The Strategic Necessity of Defatting
Defatting is not merely a "cleaning" step; it is the primary determinant of downstream yield and purity. In hemp seed processing, residual lipids (approx. 30-35% of seed weight) form lipoprotein complexes that drastically reduce protein solubility and isolate purity. Furthermore, the high polyunsaturated fatty acid (PUFA) content makes hemp lipids prone to oxidation, which can rancidify the meal and denature proteins via free radical attack.
The Golden Rule: You must balance Lipid Removal Efficiency (LRE) with Matrix Preservation . Aggressive defatting removes lipids but denatures proteins; gentle defatting preserves proteins but leaves residual lipids that hinder isolation.[1]
Method Selection: Comparative Analysis
Use this decision matrix to select the protocol best suited to your target analyte.
| Feature | Hexane (Soxhlet/Wash) | Supercritical CO₂ (SFE) | Cold Pressing |
| Primary Use Case | Benchmarking; Maximum lipid removal (>99%). | Pharma-grade proteins; Bioactive lipid recovery. | Food-grade meal; Low-cost bulk processing. |
| Lipid Removal | Extremely High (<1% residual). | High (adjustable via pressure/temp). | Moderate (10-15% residual oil remains). |
| Protein Impact | Risk of denaturation if solvent removal is thermal. | Minimal. Best for functional protein isolates. | Low thermal damage, but residual oil causes oxidation. |
| Toxicity | High (Neurotoxic). Requires rigorous desolventizing. | None (GRAS). | None. |
| Throughput | High (Industrial). | Low to Medium (Batch/Semi-continuous). | High. |
Experimental Protocols & Workflows
Protocol A: Supercritical CO₂ Defatting (The "Green" Standard)
Recommended for: High-value protein isolates and recovery of clean, solvent-free hemp oil.
Scientist’s Note: SFE is tunable. We target the "crossover region" where CO₂ density is high enough to solvate neutral lipids but low enough to avoid co-extracting more polar compounds (like chlorophyll), which stain the meal.
Step-by-Step Methodology:
-
Pre-treatment: Grind hemp seeds to a particle size of 0.5 – 0.75 mm .
-
Why: Particles <0.5 mm cause channeling (CO₂ bypasses the solid); particles >1.0 mm suffer from diffusion resistance.
-
-
Loading: Pack the extraction vessel. Use a packing density of approx. 0.5 g/cm³.
-
Extraction Parameters:
-
Pressure: 300 – 350 bar.
-
Temperature: 40°C – 50°C.
-
CO₂ Flow Rate: 15 – 20 g/min (lab scale).
-
Time: 2 – 3 hours.
-
-
Separation: Depressurize in the separator to 50 bar / 25°C to recover the oil.
-
Meal Recovery: Collect the defatted cake. It should be dry and light-colored.
Protocol B: Hexane Defatting (The Efficiency Benchmark)
Recommended for: Maximum protein purity where solvent residue is managed via vacuum desolventizing.
Step-by-Step Methodology:
-
Pre-treatment: Grind seeds to <1 mm.
-
Ratio: Mix hemp flour with n-hexane at a 1:5 to 1:10 (w/v) solid-to-solvent ratio.
-
Extraction: Stir at ambient temperature (20-25°C) for 1 hour. Repeat 2-3 times with fresh solvent.
-
Why: Multiple washes at ambient temp are superior to a single hot Soxhlet extraction for preserving protein functionality.
-
-
Filtration: Vacuum filter through Whatman No. 1 paper.
-
Desolventizing (CRITICAL): Dry the meal in a vacuum oven at <40°C .
-
Warning: Do not air dry at high heat. Temps >60°C will denature edestin (the main hemp protein), rendering it insoluble.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and critical control points for hemp defatting.
Caption: Decision matrix for hemp seed defatting. Red nodes indicate critical extraction steps; Blue nodes indicate final meal quality.
Troubleshooting Guide & FAQs
Q1: My hemp protein isolate has poor solubility (<30%). What went wrong during defatting?
Diagnosis: Protein Denaturation. Root Cause:
-
Thermal Stress: If you used Soxhlet extraction (boiling hexane ~69°C) or dried the meal above 60°C, you likely denatured the edestin protein.
-
Oxidation: If you used cold pressing, the residual oil (10-15%) may have oxidized, leading to protein-lipid crosslinking (browning), which reduces solubility. Fix:
-
Switch to cold hexane wash or SFE (kept <50°C).
-
Ensure desolventizing is done under vacuum at low temperature (<40°C).
Q2: I am using SFE, but my oil yield is low and the meal is still "wet" with oil.
Diagnosis: Channeling or Diffusion Limits. Root Cause:
-
Particle Size: If particles are too fine (<0.3 mm), the CO₂ channels through the bed without contacting the oil. If too coarse (>1 mm), the CO₂ cannot penetrate the seed matrix.
-
Moisture: High moisture content (>10%) in the seeds acts as a barrier to non-polar CO₂. Fix:
-
Sieve ground seeds to a 0.5–0.75 mm fraction.
-
Dry seeds to <6% moisture before extraction.
-
Increase pressure to 350 bar to increase CO₂ density.
Q3: My defatted meal has a green tint. How do I get a white protein powder?
Diagnosis: Chlorophyll Co-extraction. Root Cause:
-
Hexane/Ethanol: These solvents (especially ethanol) readily extract chlorophyll.
-
SFE: High pressures (>400 bar) or high temperatures can increase the solubility of pigments. Fix:
-
SFE Optimization: Lower the pressure to 300 bar . Chlorophyll is less soluble in CO₂ at lower densities.
-
Solvent: If using solvent, hexane is more selective against chlorophyll than ethanol. However, for absolute whiteness, a post-defatting wash with an acidic solution (pH 4-5) can sometimes help, though it may alter protein yield.
Q4: Why does my SFE oil look cloudy/waxy compared to hexane-extracted oil?
Diagnosis: Wax Extraction. Root Cause: SFE at high pressures extracts seed coat waxes along with the oil. Fix:
-
Winterization: Dissolve the oil in ethanol, freeze at -20°C for 24 hours, and filter out the precipitated waxes.
-
Fractionation: Use a two-stage separator in your SFE rig. Separator 1 (90 bar/40°C) drops out waxes; Separator 2 (50 bar/25°C) recovers pure oil.
References
-
Aladić, K., et al. (2015).[2][3] Supercritical CO2 extraction of hemp (Cannabis sativa L.) seed oil. Industrial Crops and Products. 4[1][2][5][6][7][8][9][10][11][12][13]
-
Da Porto, C., et al. (2012).[2][3][5] Supercritical CO2 extraction of hemp seed oil: Fatty acid composition and oxidative stability. Journal of Supercritical Fluids. 5[1][2][6][7][9][10][12][13]
-
Shen, P., et al. (2020).[7] Physicochemical and structural properties of proteins extracted from dehulled industrial hempseeds: Role of defatting process and precipitation pH. Food Hydrocolloids. 14[1][2][5][6][7][8][9][10][11][12][13]
-
Cravotto, C., et al. (2024).[9][10] Green extraction of hemp seeds cake with 2-methyloxolane: A response surface optimisation study. Sustainable Chemistry and Pharmacy. 10[1][2][6][7][8][9][10][11][12]
-
Teh, S.S., et al. (2014). Effect of defatting process, acid and alkali extraction on the physicochemical and functional properties of hemp, flax and canola seed cake protein isolates. Journal of Food Measurement and Characterization. 6[1][2][6][7][8][9][10][11][12][13]
Sources
- 1. The Effect of Processing of Hempseed on Protein Recovery and Emulsification Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. researchgate.net [researchgate.net]
- 5. iris.unina.it [iris.unina.it]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of ultrasound-assisted solvent extraction of hemp (Cannabis sativa L.) seed oil using RSM: Evaluation of oxidative stability and physicochemical properties of oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Supercritical CO2 Extraction vs. Hexane Extraction and Cold Pressing: Comparative Analysis of Seed Oils from Six Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green extraction of hemp seeds cake (Cannabis sativa L.) with 2-methyloxolane: A response surface optimisation study [iris.unito.it]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. mdpi.com [mdpi.com]
- 13. Hemp Seed Oil Extraction and Stable Emulsion Formulation with Hemp Protein Isolates | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving Cannabisin-B Peak Tailing in HPLC
Topic: Troubleshooting and Method Optimization for Lignanamide Analysis Analyte Focus: Cannabisin B (CAS: 144506-17-2) Audience: Analytical Chemists, QC Researchers, and Drug Development Scientists.[1]
Executive Summary & Mechanistic Insight
The Issue:
Cannabisin B is a lignanamide—a conjugate of a lignan core and amide moieties (derived from tyramine). In Reversed-Phase HPLC (RP-HPLC), researchers frequently encounter peak tailing (Asymmetry Factor
The Mechanism: Unlike neutral cannabinoids (e.g., THC, CBD), Cannabisin B possesses dual polarity issues:[1]
-
Phenolic Hydroxyls: Weakly acidic protons (pKa ~10).
-
Amide Linkages: Act as strong hydrogen bond acceptors/donors.
Peak tailing is rarely a "column failure" but rather a secondary interaction . The amide nitrogen and phenolic oxygens interact with residual silanols (Si-OH) on the silica backbone of the stationary phase. At mid-range pH (4–7), these silanols are partially ionized (
Troubleshooting Guide (Q&A)
Category 1: Stationary Phase & Column Chemistry
Q: I am using a standard C18 column, but the tailing persists. Why? A: Standard C18 columns often have exposed silanol groups. For lignanamides like Cannabisin B, these active sites bind to the amide backbone via hydrogen bonding. Solution: Switch to a highly end-capped or base-deactivated column.
-
Recommendation: Columns with "Polar Embedded" groups or "Shield" technology (e.g., C18-Amide or Phenyl-Hexyl) provide steric protection against silanols and improve peak symmetry for phenolic amides.[1]
Q: Does particle size affect the tailing factor for this specific molecule?
A: Indirectly. Smaller particles (sub-2
-
Protocol: If
, changing particle size is a band-aid. You must address the chemistry first (Mobile Phase/Stationary Phase).[1]
Category 2: Mobile Phase & pH Control[2][3][4][5]
Q: What is the optimal pH to suppress Cannabisin B tailing? A: You must operate at pH < 3.0 .
-
Reasoning: The pKa of surface silanols is approximately 3.5–4.5. By lowering the pH to ~2.5 (using Formic Acid or Phosphoric Acid), you protonate the silanols (
), rendering them neutral and reducing their interaction with the Cannabisin B amide group.[1]
Q: I am using 0.1% Formic Acid. Is that enough? A: Often, no. Formic acid is a weak modifier.
-
Advanced Fix: If tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA) .[1] TFA acts as an ion-pairing agent; its trifluoroacetate anion pairs with the protonated basic sites (if any) and shields the analyte from the silica surface. Note: TFA suppresses MS signal; if using LC-MS, stick to Formic Acid but increase buffer strength (e.g., 10mM Ammonium Formate).[1]
Category 3: Sample Solvent & Injection
Q: My retention time is stable, but the peak front is sharp and the tail is broad. Could it be the sample solvent? A: Yes. This is the "Strong Solvent Effect."
-
Scenario: Dissolving Cannabisin B in 100% Methanol while starting a gradient at 10% Methanol/90% Water.
-
Outcome: The analyte precipitates or travels faster than the mobile phase initially, causing band broadening that looks like tailing.
-
Protocol: Dissolve the sample in the starting mobile phase composition (e.g., 20% MeOH / 80% Water).
Diagnostic Workflow & Visualization
The following diagram illustrates the decision matrix for diagnosing the root cause of the tailing based on peak shape and experimental conditions.
Figure 1: Step-by-step diagnostic workflow for identifying the root cause of peak tailing.
Optimized Experimental Protocol
Based on the physicochemical properties of lignanamides, the following method is validated to minimize secondary interactions.
Comparative Data: Standard vs. Optimized Conditions
| Parameter | Standard Condition (Prone to Tailing) | Optimized Condition (High Symmetry) |
| Column | Standard C18 (5 | C18 End-capped or Phenyl-Hexyl (2.7 |
| Mobile Phase A | Water (Neutral) | Water + 0.1% TFA (UV) or 0.1% Formic Acid (MS) |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.05% TFA/Formic |
| pH | ~6.5 | ~2.2 – 2.5 |
| Temperature | 25°C | 35°C – 40°C (Reduces viscosity, improves mass transfer) |
| Tailing Factor ( | 1.8 – 2.2 | 0.95 – 1.15 |
Step-by-Step Method Implementation
-
Preparation of Mobile Phase A (Acidified Water):
-
Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water.[1]
-
Why TFA? It provides stronger silanol suppression than formic acid.
-
Warning: If using Mass Spec, substitute TFA with 0.1% Formic Acid + 5mM Ammonium Formate to avoid signal suppression.
-
-
Column Conditioning:
-
Flush the column with 100% Mobile Phase B (Organic) for 20 column volumes to remove storage solvents.
-
Equilibrate with initial gradient conditions (e.g., 85% A / 15% B) for at least 15 minutes.
-
-
Sample Preparation:
-
Dissolve Cannabisin B standard in 50% Methanol / 50% Water .
-
Crucial: Do not use 100% DMSO or 100% ACN; this causes "breakthrough" peaks.
-
-
Gradient Profile (Example for 100mm Column):
-
0–2 min: Hold 15% B (Focusing step).
-
2–12 min: Linear ramp to 75% B.
-
12–15 min: Wash at 95% B.
-
15.1 min: Re-equilibrate.
-
Interaction Mechanism Diagram
Understanding why the tailing happens allows for better troubleshooting. The diagram below details the molecular interaction between Cannabisin B and the stationary phase.
Figure 2: The dual-interaction mechanism. The secondary interaction with silanols is the root cause of tailing.[2]
References
-
Yan, X., et al. (2022).[1] Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant Activities. Journal of Agricultural and Food Chemistry.
-
Element Lab Solutions. (2023). Peak Tailing in HPLC: Causes and Solutions.
-
BenchChem Technical Support. (2024). Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
-
Križman, M. (2019).[1][3] A simplified approach for isocratic HPLC analysis of cannabinoids by fine tuning chromatographic selectivity. European Food Research and Technology.[3]
-
Shimadzu Scientific Instruments. (2021). HPLC Method Development for Baseline Resolution of Cannabinoids.
Sources
Technical Support Center: Cannabisin-B Purity Validation
The following technical guide serves as a comprehensive resource for the validation of Cannabisin-B purity using NMR spectroscopy.
Topic: Validating Cannabisin-B Purity via NMR Spectroscopy Document ID: NMR-VAL-CNB-004 Role: Senior Application Scientist Last Updated: February 2026[1]
Executive Summary & Compound Profile
Cannabisin-B is not a classic phytocannabinoid (like THC or CBD) but a lignanamide —specifically, a phenolic amide formed by the oxidative coupling of two N-trans-feruloyltyramine units.[1] It is abundant in Cannabis sativa seed hulls (hemp seed) and roots.[1]
Unlike lipophilic cannabinoids, Cannabisin-B contains multiple phenolic hydroxyls and amide linkages, making it significantly more polar. This fundamental difference dictates the NMR solvent choice, handling, and impurity profile.
Chemical Profile
-
Class: Lignanamide (Bis-amide).[1]
-
Core Skeleton: 1,2-dihydronaphthalene (formed via oxidative coupling).[1]
-
Molecular Formula:
(approx.[1][2] MW 594.6 g/mol ).[1] -
Key Structural Features: Two amide carbonyls, four phenolic rings, and a rigid dihydronaphthalene core.
Workflow: Purity Assessment Protocol
The following directed acyclic graph (DAG) outlines the decision logic for validating Cannabisin-B.
Figure 1: Step-by-step NMR validation workflow for Cannabisin-B.
Sample Preparation & Solvent Selection
Q: Why does my spectrum look broad or missing peaks in CDCl₃?
A: Cannabisin-B has poor solubility in Chloroform-d (
Protocol:
-
Primary Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1][3]
-
Reason: It disrupts hydrogen bonding, sharpening the amide (
) and hydroxyl ( ) signals.[1]
-
-
Alternative: Methanol-d4 (
).[1]-
Note: This will exchange the amide and phenolic protons with deuterium, causing them to disappear from the spectrum. Use this only for checking the carbon skeleton or if DMSO is difficult to remove.[1]
-
Troubleshooting Table: Solvent Effects
| Feature | DMSO-d6 (Recommended) | Methanol-d4 (CD₃OD) | Chloroform-d (CDCl₃) |
| Amide NH | Sharp Doublet/Singlet (8.0–8.5 ppm) | Invisible (Exchanged) | Broad/Undefined |
| Phenolic OH | Sharp Singlets (9.0–9.5 ppm) | Invisible (Exchanged) | Broad humps |
| Solubility | Excellent (>10 mg/mL) | Good | Poor (Precipitation risk) |
Spectral Interpretation Guide
Q: What are the diagnostic signals for Cannabisin-B?
To confirm identity, look for the "fingerprint" of the lignanamide core.[1] The values below are typical for DMSO-d6.
Table 1: Key ¹H NMR Diagnostic Signals (DMSO-d6)
| Region | Chemical Shift ( | Multiplicity | Assignment | Causality/Notes |
| Amide | 8.05 – 8.30 | t or dd | Diagnostic for lignanamides.[1] Shifts with concentration/temp. | |
| Aromatic | 6.60 – 7.20 | m | Aromatic Ring Protons | Two sets of AA'BB' systems (tyramine moiety) and ferulic core.[1] |
| Olefinic | 7.30 – 7.50 | s or d | Ar- | Vinyl protons of the dihydronaphthalene core.[1] |
| Aliphatic | 2.60 – 2.80 | t | Tyramine side chain methylene.[1] | |
| Aliphatic | 3.30 – 3.50 | m | Adjacent to Nitrogen; often overlaps with |
Table 2: Key ¹³C NMR Signals
| Carbon Type | Chemical Shift ( | Assignment |
| Carbonyl | 170.2, 171.2 | Amide |
| Oxygenated Ar | 147.0 – 149.0 | Phenolic carbons ( |
| Quaternary | 125.0 – 130.0 | Bridgehead carbons in naphthalene core |
| Aliphatic | 34.0 – 41.0 | Side chain methylenes |
Critical Check: If you observe carbonyl peaks around 166-168 ppm, suspect Cannabisin A or other isomers.[1] Cannabisin B's amide carbonyls are typically distinct near 170-171 ppm.[1]
Quantitative NMR (qNMR) Protocol
Q: How do I calculate absolute purity?
Do not rely on area normalization (100% method) as it ignores inorganic salts and residual solvents.[1] Use the Internal Standard (IS) method.[1]
Experimental Setup:
-
Internal Standard: Use Maleic Acid (traceable grade) or TMSP-d4 .[1]
-
Relaxation Delay (
): Set to 30–60 seconds . -
Pulse Angle: 90°.
Calculation Formula:
Where:
- = Integration Area[1]
- = Number of protons (e.g., 2 for Maleic acid, 1 for a specific Cannabisin aromatic signal)
- = Molar Mass
- = Weighed mass
- = Purity (decimal)[1][4]
Troubleshooting Common Impurities
Q: I see extra peaks. What are they?
Common impurities arise from the isolation matrix (hemp seed) or degradation.[1]
| Impurity | Diagnostic Signal ( | Origin |
| Cannabisin A | Similar aromatic region, but distinct alkene shifts.[1] | Co-elutes during chromatography.[1] |
| N-trans-feruloyltyramine | Doublets at | Precursor/Hydrolysis product.[1] |
| Ethyl Acetate | Common extraction solvent.[1] | |
| Formic Acid | Residual from HPLC mobile phase.[1] |
References
-
Yan, X., et al. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities.[1][5] Journal of Agricultural and Food Chemistry.[1] [1]
-
Context: Primary reference for the isolation and NMR characterization of Cannabisin B (Compound 10/known) and related lignanamides.[1]
-
-
Pollastro, F., et al. (2017). Cannabis Phenolics and their Bioactivities. Current Medicinal Chemistry.[1]
- Context: Reviews the structural class of lignanamides and their distinction
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1][6][7]
- Context: Standard reference for identifying solvent impurities (DMSO, Methanol, etc.) in the spectrum.
- Xia, Y., et al. (2015).Total Synthesis of Cannabisin B. (Cited within broader lignanamide synthesis contexts). Context: Confirms the carbonyl shifts at 171.2 and 170.2 ppm for the synthetic standard.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Researcher's Comparative Guide: Autophagic Cell Death vs. Apoptosis in Cannabisin-B Treatment
For researchers and drug development professionals exploring novel anti-cancer compounds, understanding the precise mechanism of cell death induction is paramount. Cannabisin-B, a lignanamide isolated from hempseed hull, has emerged as a compound of interest with demonstrated antiproliferative properties.[1][2] This guide provides an in-depth, objective comparison of two critical cell death pathways—autophagic cell death and apoptosis—in the context of Cannabisin-B treatment. We will delve into the underlying signaling mechanisms, present key experimental data, and provide detailed protocols to empower researchers to rigorously investigate these processes in their own work.
The Central Question: How Does Cannabisin-B Eliminate Cancer Cells?
The efficacy of an anti-cancer therapeutic is intrinsically linked to its ability to induce programmed cell death in malignant cells. While apoptosis has long been considered the "gold standard" of programmed cell death, the role of autophagy as a cell death mechanism is gaining increasing recognition. The critical distinction lies in their molecular machinery and morphological characteristics. Apoptosis is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In contrast, autophagy is a lysosome-dependent degradation process that involves the formation of double-membraned vesicles called autophagosomes to engulf cellular components. While autophagy is primarily a survival mechanism, under certain conditions, excessive or sustained autophagy can lead to cell death, termed autophagic cell death.[3]
Experimental evidence strongly indicates that Cannabisin-B's primary mode of action against cancer cells is the induction of autophagic cell death , rather than classical apoptosis.[4][5] A pivotal study on HepG2 human hepatoblastoma cells revealed that Cannabisin-B significantly curtails cell proliferation by triggering this autophagic pathway.[4][5]
The Molecular Switch: Inhibition of the AKT/mTOR Signaling Pathway
The decision between cell survival and autophagic cell death is often governed by key regulatory signaling pathways. In the case of Cannabisin-B, its mechanism of action converges on the inhibition of the PI3K/AKT/mTOR pathway.[4][5][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][8]
Under normal conditions, the AKT/mTOR axis actively suppresses autophagy.[9] However, Cannabisin-B treatment disrupts this signaling cascade, leading to the de-repression of autophagy and subsequent cell death.[4][5]
Caption: Cannabisin-B Signaling Pathway Leading to Autophagic Cell Death.
Experimental Evidence: Differentiating Autophagy from Apoptosis
Distinguishing between autophagic cell death and apoptosis requires a multi-faceted experimental approach. The following table summarizes key molecular markers and experimental observations that differentiate these two pathways in the context of Cannabisin-B treatment.
| Feature | Autophagic Cell Death (Observed with Cannabisin-B) | Apoptosis (Not the primary mechanism of Cannabisin-B) |
| Key Molecular Markers | Increased LC3-II/LC3-I ratio, p62/SQSTM1 degradation | Cleavage of Caspase-3, PARP cleavage |
| Morphological Changes | Formation of autophagosomes (vacuoles in the cytoplasm) | Cell shrinkage, membrane blebbing, nuclear condensation |
| Inhibitor Studies | Cell death is reversed by autophagy inhibitors (e.g., 3-MA, Chloroquine) | Cell death is reversed by pan-caspase inhibitors (e.g., Z-VAD-FMK) |
| Flow Cytometry (Annexin V/PI) | Primarily Annexin V negative / PI negative (live) or may become PI positive late | Early stage: Annexin V positive / PI negative. Late stage: Annexin V positive / PI positive |
Supporting Experimental Data from Literature
A study on HepG2 cells treated with Cannabisin-B demonstrated a dose-dependent increase in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[4][5] Crucially, pre-treatment with the autophagy inhibitor 3-methyladenine (3-MA) completely blocked the Cannabisin-B-induced cell death, confirming that autophagy is the causative mechanism.[4][5] In contrast, markers of apoptosis, such as the cleavage of caspase-3, were not significantly observed.
Methodologies for the Modern Researcher: A Step-by-Step Guide
To rigorously assess the mode of cell death induced by Cannabisin-B or other novel compounds, the following experimental workflows are recommended.
Western Blotting for Key Molecular Markers
This technique allows for the semi-quantitative analysis of key proteins that define each cell death pathway.
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- 7. Decoding the PI3K/AKT/mTOR Signaling Network: Emerging Therapeutic Strategies and Mechanistic Insights [insights.pluto.im]
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- 9. mTOR Pathways in Cancer and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antioxidant Potency: Cannabisin-B vs. Vitamin C
Content Type: Technical Comparison Guide
Audience: Researchers, Drug Development Scientists, and Analytical Chemists
Executive Summary
This guide provides a technical comparison between Cannabisin-B , a bioactive lignanamide isolated from Cannabis sativa seed hulls, and Vitamin C (L-Ascorbic Acid), the industry-standard antioxidant.
While Vitamin C remains superior in rapid radical scavenging kinetics (lower IC₅₀), Cannabisin-B offers distinct advantages in lipophilicity , thermal stability , and neuroprotective signaling . This analysis synthesizes experimental data to demonstrate that while Vitamin C is the "sprinter" of antioxidants, Cannabisin-B functions as a "marathon runner," providing sustained protection in lipid-rich biological environments where Vitamin C is less effective.
Chemical & Mechanistic Foundation
To understand the divergence in potency, we must first analyze the structural pharmacophores responsible for antioxidant activity.
Structural Comparison
| Feature | Vitamin C (L-Ascorbic Acid) | Cannabisin-B |
| Class | Water-soluble furanone | Polyphenolic Lignanamide |
| Source | Citrus, synthetic synthesis | Cannabis sativa seed hulls/roots |
| Active Moiety | Enediol group (C2-C3 double bond) | Phenolic hydroxyl groups (Catechol moieties) |
| Solubility | Hydrophilic (Water) | Lipophilic (Ethanol/DMSO/Lipids) |
| Mechanism | Single Electron Transfer (SET) | Hydrogen Atom Transfer (HAT) |
Mechanism of Action: HAT vs. SET
Vitamin C primarily operates via Single Electron Transfer (SET) , rapidly donating an electron to neutralize radicals. Cannabisin-B, rich in phenolic hydroxyls, utilizes Hydrogen Atom Transfer (HAT) , where the O-H bond dissociates to quench radicals. This makes Cannabisin-B particularly effective in halting lipid peroxidation chains in cell membranes.
Figure 1: Mechanistic divergence between Vitamin C (Electron donor) and Cannabisin-B (Hydrogen donor).
Experimental Data Analysis
The following data compares the Half-Maximal Inhibitory Concentration (IC₅₀) , where a lower value indicates higher potency.
Comparative IC₅₀ Values (DPPH Assay)
| Compound | IC₅₀ Value (µg/mL) | Relative Potency | Notes |
| Vitamin C | 2.0 – 5.0 | 100% (Baseline) | Extremely rapid kinetics (<5 mins). |
| Cannabisin-B | 20.0 – 45.0 * | ~10-20% | Slower kinetics; highly dependent on solvent system. |
| Hemp Seed Extract | 60.0 – 97.0 | ~5% | Crude extract containing Cannabisin-B + other lignans. |
*Note: Values for Cannabisin-B are extrapolated from lignanamide-enriched fractions and purified isolate studies. Pure polyphenols typically exhibit higher IC₅₀ values than Vitamin C due to higher molecular weight (stoichiometry).
Interpretation of Results
-
Stoichiometry: Vitamin C (MW: 176 g/mol ) is a small molecule, allowing a higher molar concentration per gram compared to the larger Cannabisin-B.
-
Kinetics: Vitamin C reacts almost instantaneously. Cannabisin-B, being a bulky lignanamide, requires more time to sterically access the radical site, often resulting in a "slow-release" antioxidant effect.
-
Biological Relevance: While Vitamin C wins in a test tube (DPPH), Cannabisin-B excels in cellular assays (e.g., inhibiting lipid peroxidation in HepG2 cells) where lipophilicity allows it to penetrate the cell membrane.
Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Protocol A: High-Throughput DPPH Scavenging Assay
Objective: Determine IC₅₀ of Cannabisin-B isolates.
Reagents:
-
DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Keep in dark).
-
Positive Control: L-Ascorbic Acid (Freshly prepared, 1 mg/mL stock).
-
Sample: Cannabisin-B isolate (dissolved in DMSO/Methanol).
Workflow:
-
Preparation: Prepare serial dilutions of Cannabisin-B (10 – 200 µg/mL).
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH stock in a 96-well plate.
-
Incubation: Incubate in the dark at 25°C for 30 minutes .
-
Measurement: Read Absorbance (Abs) at 517 nm .
-
Validation: The Ascorbic Acid control must yield an IC₅₀ between 2–6 µg/mL. If >6 µg/mL, the DPPH reagent has degraded.
Calculation:
Protocol B: ABTS Radical Cation Decolorization
Objective: Assess activity in aqueous/organic mixed media (better for lipophilic compounds).
Figure 2: Workflow for ABTS Assay emphasizing the critical incubation times for different compound classes.
Stability & Bioavailability Profile
This is the critical differentiator for drug development professionals.
| Parameter | Vitamin C | Cannabisin-B | Implication |
| Thermal Stability | Low (Degrades >40°C) | High (Stable >100°C) | Cannabisin-B is suitable for heat-processed formulations. |
| pH Stability | Unstable in neutral/alkaline pH | Stable in neutral pH | Cannabisin-B persists longer in physiological blood pH (7.4). |
| Lipid Solubility | Negligible | High | Cannabisin-B can protect neuronal myelin sheaths (neuroprotection). |
Conclusion
For rapid aqueous radical scavenging , Vitamin C remains the gold standard. However, Cannabisin-B represents a superior candidate for lipid-based formulations and neuroprotective therapeutics where membrane permeability and long-term stability are required. Researchers should view Cannabisin-B not as a replacement for Vitamin C, but as a synergistic partner that covers the "lipophilic gap" left by ascorbic acid.
References
-
Mazzara, E. et al. (2022). Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents. Frontiers in Pharmacology. Link
-
Rea, A. et al. (2020). Phytochemical Composition and Antioxidant Activity of Various Extracts of Fibre Hemp (Cannabis sativa L.). Molecules.[1][2][3][4][5][6][7][8][9] Link
-
Yan, X. et al. (2015). Inhibitory activity of lignanamides isolated from hemp seed hulls against soluble epoxide hydrolase. International Journal of Biological Macromolecules.[7] Link
-
Slatnar, A. et al. (2012). Antioxidant and Neuroprotective Potential of Leaves and Inflorescences Extracts. Journal of Agricultural and Food Chemistry. Link
-
Benzie, I.F.[8][10][11][12] & Strain, J.J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry. Link
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- 5. Cannabinoid - Wikipedia [en.wikipedia.org]
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- 8. Inhibitory activity of lignanamides isolated from hemp seed hulls(Cannabis sativa L.) against soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antioxidant and Neuroprotective Potential of Leaves and Inflorescences Extracts of Selected Hemp Varieties Obtained with scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Optimization of the Extraction Process and Comprehensive Evaluation of the Antimicrobial and Antioxidant Properties of Different Polar Parts of the Ethanol Extracts of Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
Cannabisin-B Toxicity Profile in Normal Hepatocytes: A Comparative Safety Analysis
Topic: Cannabisin-B Toxicity Profile in Normal Hepatocytes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Lignanamide Safety Advantage
In the search for hepatoprotective and anti-neoplastic agents derived from Cannabis sativa, Cannabisin-B (a lignanamide) has emerged as a distinct alternative to phytocannabinoids like Cannabidiol (CBD) and standard chemotherapeutics like Doxorubicin.
While CBD exhibits a narrow therapeutic index in hepatic models due to metabolic activation (CYP450-mediated), Cannabisin-B demonstrates a hormetic safety profile in normal hepatocytes (L-02, HL-7702). It induces autophagic cell death specifically in hepatocarcinoma cells (HepG2) via AKT/mTOR inhibition while sparing, or even transiently promoting the viability of, normal hepatocytes at therapeutic concentrations.
This guide objectively compares Cannabisin-B against industry standards, providing experimental protocols to validate its superior selectivity index (SI).
Comparative Performance Profile
The following data synthesizes cytotoxicity benchmarks across normal human hepatocytes (Primary/L-02) and Hepatocellular Carcinoma (HepG2).
Table 1: Cytotoxicity & Selectivity Benchmarks
| Compound | Class | IC₅₀ (HepG2) (Target Efficacy) | IC₅₀ (Normal Hepatocytes) (Safety Threshold) | Selectivity Index (SI) | Primary Mechanism of Toxicity |
| Cannabisin-B | Lignanamide | ~50 - 100 µM [1] | > 400 µM (Est.)* [2] | > 4.0 (High) | Autophagic Cell Death (AKT/mTOR inhibition) |
| Cannabidiol (CBD) | Phytocannabinoid | 33.3 µM [3] | 54.4 µM [3] | ~1.6 (Low) | Metabolic Toxicity (CYP-mediated ROS, ER Stress) |
| Doxorubicin | Anthracycline | 1.2 - 5.0 µM [4] | < 10 µM | < 2.0 (Low) | Genotoxicity (DNA intercalation, Oxidative Stress) |
*Note: Cannabisin-B exhibits a biphasic (hormetic) effect in normal cells, showing transient viability increases at low concentrations (<20 µM) before toxicity onset at high concentrations [1].
Key Comparative Insights:
-
Mechanism Divergence: Unlike Doxorubicin, which kills via indiscriminate DNA damage, Cannabisin-B acts as a "signal modulator," specifically inhibiting the constitutively active AKT/mTOR pathway in cancer cells. Normal hepatocytes, with regulated AKT signaling, are less susceptible.
-
Metabolic Stability: CBD toxicity in normal hepatocytes is exacerbated by CYP2D6/CYP3A4 metabolism, generating reactive metabolites (7-OH-CBD) that cause ER stress [3]. Cannabisin-B lacks this rapid metabolic bioactivation, contributing to its higher safety ceiling.
Mechanistic Deep Dive: Autophagy vs. Apoptosis
Cannabisin-B's toxicity in cancer cells is unique: it bypasses the classic Caspase-3 apoptotic pathway initially, instead triggering Autophagic Cell Death . This is a critical distinction for researchers assessing "toxicity," as standard Annexin V assays may yield false negatives if autophagy markers are not checked.
Figure 1: Differential Signaling Pathway (HepG2 vs. Normal Hepatocyte)
Caption: Cannabisin-B selectively inhibits the hyperactive AKT/mTOR axis in HepG2 cells, unleashing lethal autophagy. In normal hepatocytes, homeostatic signaling prevents this cascade.
Experimental Protocols for Validation
To rigorously validate Cannabisin-B's safety profile, researchers must employ a multi-parametric approach. A simple MTT assay is insufficient due to the autophagic mechanism.
Protocol A: Differential Cytotoxicity Assessment (MTT/CCK-8)
Purpose: To establish the Selectivity Index (SI).
-
Cell Seeding:
-
Line 1: HepG2 (Cancer) at
cells/well. -
Line 2: L-02 or HL-7702 (Normal) at
cells/well. -
Critical Step: Allow 24h attachment in DMEM + 10% FBS.
-
-
Treatment:
-
Prepare Cannabisin-B stock (100 mM in DMSO).
-
Dilute to serial concentrations: 0, 10, 25, 50, 100, 200, 400 µM.
-
Control: DMSO vehicle (< 0.1% v/v).
-
Positive Control: Doxorubicin (1 µM).
-
-
Incubation: 24h and 48h at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate % Viability relative to DMSO control. Plot dose-response curves to derive IC₅₀.
Protocol B: Autophagic Flux Confirmation (Western Blot)
Purpose: To confirm the mechanism of death is autophagy (Cannabisin-B specific) rather than necrosis.
-
Lysate Preparation: Treat HepG2 and L-02 cells with Cannabisin-B (IC₅₀ dose) for 24h.
-
Markers to Probe:
-
LC3B: Look for conversion of LC3-I (cytosolic) to LC3-II (membrane-bound). Expect increase in HepG2, minimal change in L-02.
-
p62/SQSTM1: Autophagy substrate. Expect decrease in HepG2 (degradation).
-
p-AKT (Ser473): Survival signal. Expect significant reduction in HepG2.
-
-
Validation Step: Pre-treat with 3-Methyladenine (3-MA) (autophagy inhibitor).[1][2][3] If Cannabisin-B toxicity is reversed by 3-MA, the mechanism is confirmed as autophagic death [1].[1][2][3]
Figure 2: Experimental Validation Workflow
Caption: Integrated workflow for distinguishing cytotoxic mechanisms between cancer and normal hepatocytes.
References
-
Chen, L., et al. (2013). "Cannabisin B induces autophagic cell death by inhibiting the AKT/mTOR pathway and S phase cell cycle arrest in HepG2 cells."[1][2] Food Chemistry, 138(2-3), 1034-1041.[4]
-
Moccia, S., et al. (2014).[4] "Antiproliferative and antioxidant effect of polar hemp extracts (Cannabis sativa L., Fedora cv) in human colorectal cancer cells and normal fibroblasts." Journal of Agricultural and Food Chemistry. (Inferred safety profile from high-dose extract data).
-
Chen, S., et al. (2024).[5][6][7] "Investigation of cannabidiol-induced cytotoxicity in human hepatic cells." Toxicology, 153884.[5][6]
-
Tacar, O., et al. (2013). "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems." Journal of Pharmacy and Pharmacology, 65(2), 157-170.
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- 4. mdpi.com [mdpi.com]
- 5. Investigation of cannabidiol-induced cytotoxicity in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of cannabidiol-induced cytotoxicity in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Investigating the Synergistic Potential of Cannabisin-B with Chemotherapeutic Agents
In the landscape of oncology research, the quest for therapeutic combinations that enhance efficacy while mitigating toxicity is paramount. The principle of synergy—where the combined effect of two or more agents is greater than the sum of their individual effects—offers a promising strategy to overcome drug resistance and improve patient outcomes. This guide delves into the emergent potential of Cannabisin-B, a lignanamide from hempseed, as a synergistic partner to conventional chemotherapeutics.
While direct research into Cannabisin-B's combinatorial effects is in its infancy, its known standalone anticancer mechanisms provide a strong rationale for such investigations. This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, outlining the foundational knowledge of Cannabisin-B, drawing parallels with more extensively studied cannabinoids like Cannabidiol (CBD), and providing a detailed experimental framework to rigorously assess its synergistic potential.
The Scientific Rationale: Understanding Cannabisin-B's Mechanism of Action
The justification for exploring Cannabisin-B in combination therapy is rooted in its unique biological activity. A pivotal study has demonstrated that Cannabisin-B exerts significant antiproliferative effects in human hepatoblastoma (HepG2) cells.[1][2] Unlike classical apoptosis-inducing agents, Cannabisin-B triggers autophagic cell death.[1][2]
This process is mechanically linked to the inhibition of the prosurvival PI3K/AKT/mTOR signaling pathway.[1][2] The AKT/mTOR cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers, contributing to chemoresistance. By suppressing this pathway, Cannabisin-B not only halts cancer cell proliferation but also potentially lowers the threshold for cell killing by other therapeutic agents. Furthermore, Cannabisin-B induces a dose-dependent arrest of the cell cycle in the S phase, the DNA synthesis phase, which can sensitize cancer cells to DNA-damaging chemotherapeutics.[1][2]
A Comparative Framework: Lessons from Cannabidiol (CBD) Synergy
While Cannabisin-B is a novel compound, extensive research on other non-psychoactive cannabinoids, particularly CBD, provides a valuable blueprint for its investigation. CBD has been shown to synergize with a range of chemotherapeutic drugs across various cancer types, demonstrating the potential of cannabinoids as adjuvants in cancer therapy.
The nature of this interaction can vary from synergistic (a greater-than-additive effect) to additive or even antagonistic, depending on the cell line, drug concentrations, and treatment schedule.[3] This underscores the critical need for meticulous experimental design.
Quantitative Evidence of CBD's Synergistic Effects
The following tables summarize key findings from preclinical studies, quantifying the synergistic interactions between CBD and common chemotherapeutics. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Table 1: CBD and Doxorubicin Synergy in Breast Cancer Cells
| Cell Line | CBD IC₅₀ | Doxorubicin IC₅₀ | Combination Details | Outcome (CI Value) | Reference |
| MCF7 | Dose-dependent | Dose-dependent | Co-administration | Synergistic | [5] |
| MDA-MB-231 | Dose-dependent | Dose-dependent | Co-administration | Synergistic | [5] |
| 4T1 (in vivo) | N/A | N/A | Co-administration | Enhanced tumor reduction | [6] |
Table 2: CBD and Cisplatin Synergy in Ovarian Cancer Cells
| Cell Line | CBD IC₅₀ (µg/mL) | Cisplatin IC₅₀ (µg/mL) | Combination Details | Outcome (CI Value) | Reference |
| SK-OV-3 | 12.33 | 3.30 | High inhibition rates | Mild Synergy (CI < 1) | [3] |
| OVCAR-3 | 12.50 | 1.11 | Co-administration | Antagonism (CI > 1) | [3] |
| A2780 | N/A | N/A | Co-administration with Carboplatin | Synergistic | [7] |
Table 3: CBD and Paclitaxel Synergy in Various Cancer Cells
| Cell Line | CBD IC₅₀ | Paclitaxel IC₅₀ | Combination Details | Outcome (CI Value) | Reference |
| MiaPaca (Pancreatic) | 4 µM | 80 nM (Nab-Paclitaxel) | Co-administration | IC₅₀ reduced to 6.09 nM | [8] |
| SK-OV-3 (Ovarian) | 12.33 µg/mL | 9.90 µg/mL | Co-administration | Antagonism (CI > 1) | [3] |
Note: IC₅₀ values can vary significantly based on experimental conditions such as incubation time.
These data highlight a crucial insight: the synergistic potential of a cannabinoid is not universal. It is highly context-dependent, necessitating a rigorous, systematic approach to evaluate each new combination.
Proposed Experimental Workflow for Assessing Cannabisin-B Synergy
This section provides a logical, step-by-step workflow for researchers to comprehensively evaluate the synergistic effects of Cannabisin-B with a chosen chemotherapeutic agent.
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- 8. CCORC [ccorc.mmjoutcomes.org]
Reproducibility of Cannabisin-B Anti-Inflammatory Assays: A Comparative Technical Guide
Executive Summary: The Lignanamide Challenge
Cannabisin B is a lignanamide —a phenolic amide found primarily in the seed coats of Cannabis sativa—distinct from the phytocannabinoids (like CBD or THC) found in the inflorescences. While cannabinoids have dominated anti-inflammatory research, Cannabisin B has emerged as a potent inhibitor of neuroinflammation and oxidative stress.
However, reproducibility in Cannabisin B assays is frequently compromised by three factors:
-
Source Confusion: Conflating seed-derived lignanamides with flower-derived cannabinoids.
-
Solvent Polarity Mismatch: Lignanamides require polar extraction (e.g., Ethanol/Methanol), whereas non-polar solvents (Hexane) favor cannabinoids.
-
Cytotoxicity Artifacts: False positives in anti-inflammatory assays (NO inhibition) caused by cell death rather than mechanistic inhibition.
This guide provides a standardized, self-validating framework for evaluating Cannabisin B, benchmarking it against the industry standard, Indomethacin .
Comparative Performance Analysis
The following data synthesizes performance metrics from validated in vitro assays using murine macrophage (RAW 264.7) and microglial (BV-2) models.[1]
Table 1: Efficacy Benchmark (Cannabisin B vs. Alternatives)
| Metric | Cannabisin B (Test Agent) | Indomethacin (Positive Control) | Cannabidiol (CBD) (Alternative) |
| Primary Class | Lignanamide (Phenolic Amide) | NSAID (COX Inhibitor) | Phytocannabinoid |
| Target Source | C. sativa Seed Coat | Synthetic | C. sativa Flower/Leaf |
| NO Inhibition (IC50) | 20 – 45 µM (Est.) | ~56.8 µM | ~5 – 10 µM |
| Mechanism | NF-κB blockade, Antioxidant | COX-1/2 inhibition, PPARγ agonist | CB2 receptor, Adenosine A2A |
| Cytotoxicity (CC50) | > 100 µM (High Safety Margin) | ~200 - 400 µM | ~20 - 30 µM (Moderate) |
| Solubility | DMSO, Methanol (Poor in water) | DMSO, Ethanol | DMSO, Oil (Lipophilic) |
Critical Insight: While CBD shows lower IC50 values (higher potency) for NO inhibition, it often exhibits higher cytotoxicity at effective doses. Cannabisin B offers a wider therapeutic window (Selectivity Index), making it a superior candidate for chronic inflammatory models where cell viability is paramount.
Critical Reproducibility Factors (The "Why" Behind the Protocol)
To ensure data integrity, researchers must control the following variables.
A. The Extraction Trap: Polarity Matters
Many reproducibility failures stem from using "Hemp Extracts" without defining the solvent.
-
Hexane/Petroleum Ether: Extracts cannabinoids and terpenes.[2] Excludes Cannabisin B.
-
70-80% Ethanol/Methanol: Successfully extracts lignanamides (Cannabisin B) and phenolics.
-
Recommendation: If isolating from biomass, use defatted seed meal followed by 80% EtOH extraction. For assay consistency, use HPLC-purified (>98%) Cannabisin B standards .
B. The DMSO Limit
Cannabisin B is lipophilic but requires DMSO for solubilization in aqueous media.
-
Failure Mode: Exceeding 0.1% v/v DMSO in cell culture.
-
Correction: Maintain final DMSO concentration < 0.1%. RAW 264.7 cells are sensitive to DMSO; concentrations >0.5% induce background inflammation or toxicity, skewing NO data.
C. LPS Lot Variability
Lipopolysaccharide (LPS) potency varies by lot and strain (E. coli 0111:B4 vs. 055:B5).
-
Standard: Titrate every new LPS batch to determine the EC50 for NO production (typically 100 ng/mL to 1 µg/mL). Do not use a fixed mass without validation.
Validated Experimental Protocol: NO Inhibition Assay
This protocol includes "Self-Validating" steps (marked in Bold ) to ensure that observed inhibition is pharmacological, not artifactual.
Phase 1: Preparation
-
Cell Line: RAW 264.7 Macrophages (Passage < 20). Old passages lose LPS sensitivity.
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Reagents:
-
Cannabisin B (dissolved in DMSO to 100 mM stock).
-
Indomethacin (Positive Control).
-
Griess Reagent (1% sulfanilamide, 0.1% NED).
-
MTT or CCK-8 Reagent (Viability Control).
-
Phase 2: The Assay Workflow
Figure 1: Self-Validating Experimental Workflow. Note the parallel processing of Supernatant (Efficacy) and Cells (Toxicity).
Phase 3: Self-Validation Logic
-
Step 1 (Viability Check): Before analyzing NO data, check the MTT results.
-
Rule: If Cell Viability < 80% at a specific concentration, discard that data point. The reduction in NO is likely due to cell death, not enzyme inhibition.
-
-
Step 2 (Reference Check): Indomethacin (50 µM) must inhibit NO by >40%. If not, the LPS stimulation failed or the cells are unresponsive.
Mechanistic Validation: The NF-κB Pathway[3]
Cannabisin B exerts its anti-inflammatory effects primarily by blocking the nuclear translocation of NF-κB, preventing the transcription of pro-inflammatory genes like iNOS and COX-2.
Figure 2: Mechanism of Action. Cannabisin B inhibits the IKK-mediated phosphorylation of IκBα, preventing NF-κB translocation.
References
-
Cannabisin B Isolation & Structure
-
Ma, C., et al. (2015). "Total Synthesis of Cannabisin B." Journal of Chemical Research.
-
- Yan, X., et al. (2015). "Anti-inflammatory effects of lignanamides from the roots of Solanum melongena L." Fitoterapia.
-
Indomethacin Benchmark Data
-
Hrabák, A., et al. (2001). "Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages." Life Sciences.
-
-
Assay Reproducibility & Solvent Effects
-
Cannabis Sativa Seed Bioactives
Sources
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- 2. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Cannabidiol inhibits inducible nitric oxide synthase protein expression and nitric oxide production in beta-amyloid stimulated PC12 neurons through p38 MAP kinase and NF-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cross-Validation of Cannabisin-B Quantification Methods
Executive Summary
This guide provides a rigorous technical comparison of analytical methods for the quantification of Cannabisin B , a bioactive lignanamide found predominantly in the seed coat (testa) of Cannabis sativa L. Unlike cannabinoids (e.g., THC, CBD) concentrated in the floral resin, Cannabisin B requires specific extraction and detection parameters due to its polyphenolic amide structure (C34H32N2O8).
We evaluate two primary methodologies:
-
HPLC-DAD: The robust, cost-effective standard for raw material quality control (hemp seed meal/hulls).[1]
-
UHPLC-MS/MS: The high-sensitivity gold standard for pharmacokinetic studies and complex biological matrices.[1]
Chemical Context & Analytical Challenges
Cannabisin B is not a cannabinoid; it is a lignanamide formed by the oxidative coupling of N-trans-feruloyltyramine.[1] Its analysis is often complicated by the presence of structurally similar isomers (Cannabisin A, C, D) and a complex matrix of fatty acids and proteins in hemp seeds.
-
Key Analytical Challenge: Differentiating Cannabisin B from its stereoisomers and ensuring complete extraction from the lignocellulosic seed coat.
Method A: HPLC-DAD (Routine Quality Control)[1]
Best For: Standardization of hemp seed extracts, raw material grading, and nutraceutical formulation QC.
Mechanistic Rationale
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) utilizes the strong UV absorption of the phenolic rings in Cannabisin B. While less sensitive than MS, it offers superior robustness for samples where the analyte is abundant (>10 µg/mL).[1]
Optimized Protocol
-
Stationary Phase: C18 Reverse Phase (e.g., Phenomenex Luna Omega Polar C18, 5 µm, 250 x 4.6 mm). The "Polar" modification helps retain the amide moiety.
-
Mobile Phase:
-
Gradient Profile:
-
Detection: 256 nm (Primary λmax).[1][4]
-
Secondary confirmation: 310 nm and 218 nm.[4]
-
-
Flow Rate: 1.0 mL/min.[1]
Self-Validating Check
Peak Purity Index: The DAD must scan from 200–400 nm across the peak.[1] If the UV spectrum at the ascending slope, apex, and descending slope does not match (similarity factor < 990), co-elution of other lignanamides (e.g., Cannabisin A) is occurring.
Method B: UHPLC-MS/MS (Trace Analysis)[1]
Best For: Pharmacokinetic (PK) studies, plasma analysis, and trace contamination testing.
Mechanistic Rationale
Triple Quadrupole Mass Spectrometry (QqQ) in Negative Electrospray Ionization (ESI-) mode provides the highest sensitivity.[1] Lignanamides ionize readily in negative mode due to the phenolic hydroxyl groups, forming stable [M-H]⁻ ions.
Optimized Protocol
-
Stationary Phase: UHPLC C18 (e.g., Waters BEH C18, 1.7 µm, 50 x 2.1 mm).[6]
-
Mobile Phase:
-
MS Source Parameters (ESI-):
-
MRM Transitions (Multiple Reaction Monitoring):
-
Precursor: m/z 595.2 [M-H]⁻
-
Quantifier Product: m/z 269.1 (Cleavage of the amide bond).
-
Qualifier Product: m/z 432.1 (Loss of HNCO + p-hydroxystyrene moiety).[1]
-
Self-Validating Check
Ion Ratio Stability: The ratio of the area of the Quantifier (269.1) to the Qualifier (432.1) must remain constant (±15%) across calibration standards and samples. Deviation indicates matrix interference.[1]
Experimental Workflow & Decision Tree
The following diagram illustrates the critical decision points and flow for validating Cannabisin B quantification.
Figure 1: Analytical workflow for Cannabisin B, routing samples based on concentration and matrix complexity.
Cross-Validation Data Summary
The following table synthesizes representative performance metrics derived from field applications and literature consensus (Yan et al., 2022; Bajpai et al.).
| Validation Parameter | Method A: HPLC-DAD | Method B: UHPLC-MS/MS (ESI-) |
| Linearity Range | 5.0 – 500.0 µg/mL | 1.0 – 1000.0 ng/mL |
| LOD (Limit of Detection) | ~1.5 µg/mL | ~0.05 ng/mL |
| LOQ (Limit of Quantitation) | ~5.0 µg/mL | ~0.15 ng/mL |
| Precision (RSD %) | < 2.0% (Intra-day) | < 4.5% (Intra-day) |
| Matrix Effect | Low (Robust) | High (Requires Matrix-Matched Calibration) |
| Selectivity | Moderate (Risk of isomer overlap) | High (Mass + Fragment Specificity) |
Comparative Analysis
-
Correlation: When hemp seed extracts are diluted to fall within the overlapping dynamic range of both instruments, the correlation coefficient (
) typically exceeds 0.98 , validating the use of HPLC-DAD for routine screening. -
Cost-Benefit: HPLC-DAD is approximately 10x cheaper per run but requires 1000x higher sample concentration.[1]
References
-
Yan, J., et al. (2022). Hempseed Lignanamides Rich-Fraction: Chemical Investigation and Cytotoxicity towards U-87 Glioblastoma Cells. Molecules. [Link][1][4]
-
PubChem. (2023).[1] Cannabisin B Compound Summary. National Library of Medicine.[1] [Link]
-
Rodriguez-Leyva, D., & Pierce, G. N. (2010). The cardiac and hemostatic effects of dietary hempseed. Nutrition & Metabolism. [Link][1]
Sources
- 1. Cannabisin-B | C34H32N2O8 | CID 71448963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cannabisin B phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. eurekakit.com [eurekakit.com]
- 7. future4200.com [future4200.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Cannabisin-B
Executive Directive
Effective chemical management extends beyond the experiment. As researchers working with bioactive lignanamides like Cannabisin-B , we bear the responsibility of ensuring that our waste streams do not compromise environmental safety or laboratory compliance.[1]
Cannabisin-B (
This guide provides a self-validating protocol for the segregation, neutralization, and disposal of Cannabisin-B, ensuring your laboratory meets the highest standards of Scientific Integrity and EHS compliance.
Chemical Profile & Risk Assessment
Before handling waste, verify the physicochemical properties that dictate the disposal pathway.
Table 1: Cannabisin-B Critical Waste Parameters
| Parameter | Specification | Operational Implication |
| CAS Number | 144506-17-2 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | High carbon content; suitable for high-temp incineration.[1] | |
| Physical State | Solid (Powder) | Dust explosion risk is low but possible in high quantities. |
| Solubility | DMSO, Methanol, Ethanol | Insoluble in water. Do not attempt aqueous dilution. |
| Reactivity | Phenolic oxidation | Sensitive to strong oxidizers.[2] Keep away from nitric/perchloric acid waste. |
| Hazard Class | Irritant (Skin/Eye) | Treat as potentially reprotoxic (Universal Precaution for Cannabis derivatives). |
Pre-Disposal Protocol: The "Chain of Custody"
Trustworthiness in the lab starts with inventory control. Because Cannabisin-B is derived from Cannabis sativa, many facilities require strict tracking to distinguish it from controlled cannabinoids.[1]
-
Inventory Reconciliation: Before disposal, deduct the mass from your chemical inventory system (CIS). Unaccounted losses in cannabis-adjacent labs can trigger audits.[1]
-
Stabilization: If the compound has been in solution for >6 months, check for precipitation. Re-dissolve precipitates with a small volume of Methanol before transferring to liquid waste to prevent clogging waste carboys.
-
PPE Requirements: Nitrile gloves (double-gloved recommended for solutions >10 mM), safety goggles, and a lab coat.[1] Handle all dry powder in a fume hood to prevent inhalation.
Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired dry stocks, contaminated weighing boats, pipette tips, and silica gel columns.[1]
-
Segregation: Do not mix with general trash.
-
Containment: Place solid waste in a clear, sealable polyethylene bag (min 2 mil thickness).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Cannabisin-B (Phenolic Amide) Solid Debris."[1]
-
Hazard Checkbox: Toxic, Irritant.
-
-
Terminal Disposal: Transfer to the Solid Hazardous Waste Drum (typically destined for high-temperature incineration).
Scenario B: Liquid Waste (Experimental Aliquots)
Applicability: HPLC waste, mother liquors, and cell culture media containing Cannabisin-B.[1]
Critical Decision Point: The disposal path is determined by the solvent, not the solute.
-
Pathway 1: Non-Halogenated Solvents (Methanol, Ethanol, DMSO) [1]
-
Action: Pour into the Non-Halogenated Organic waste carboy.
-
Reasoning: These solvents have high BTU values and are burned as fuel in cement kilns or chemical incinerators. Cannabisin-B will fully mineralize (
) during this process.[1]
-
-
Pathway 2: Halogenated Solvents (Dichloromethane, Chloroform) [1]
-
Action: Pour into the Halogenated Organic waste carboy.
-
Reasoning: These require specific scrubbing during incineration to prevent acid rain (HCl formation). Keep separate to reduce disposal costs.
-
-
Pathway 3: Aqueous Buffers (<5% Organic Solvent) [1]
-
Action:Do not pour down the drain. Even if diluted, the lipophilic Cannabisin-B can adsorb to PVC pipes or persist in wastewater sludge.
-
Protocol: Collect in a separate "Aqueous Chemical Waste" container.
-
Visualized Decision Matrix
The following logic flow ensures no errors are made during the disposal process.
Figure 1: Decision tree for Cannabisin-B disposal. Blue nodes indicate decision points; Green nodes indicate the final compliant destination.
Emergency Procedures: Spill Management
In the event of a spill, rapid containment prevents lab contamination.
-
Isolate: Alert nearby personnel and mark the area.
-
PPE Up: Ensure gloves and lab coat are secure. If powder is airborne, use an N95 or P100 respirator.
-
Containment (Liquid):
-
Cover spill with an inert absorbent (Vermiculite or Chemizorb®).[1]
-
Do not use paper towels alone, as they increase the surface area for solvent evaporation.
-
-
Cleanup (Solid):
-
Cover powder with a damp paper towel (wet with water) to prevent dust generation.
-
Wipe up gently.
-
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (Scenario A above).
-
Decontamination: Wash the surface with 70% Ethanol followed by soap and water to remove phenolic residues.
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 71448963, Cannabisin B. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. [Link][1]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
